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Hepcidin

Cat. No.: B1576464
Attention: For research use only. Not for human or veterinary use.
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Description

Hepcidin is a liver-derived peptide hormone that serves as the principal regulator of systemic iron homeostasis . Produced as an 84-amino acid preprohormone, it is processed into its active 25-amino acid form, which is stabilized by four disulfide bonds . Its primary mechanism of action involves binding to the iron exporter ferroportin on the surface of enterocytes and macrophages. This binding triggers the internalization and degradation of ferroportin, thereby inhibiting the release of iron from intracellular stores into the plasma and reducing dietary iron absorption . The expression of this compound is tightly regulated; it is upregulated by iron loading and inflammatory cytokines like IL-6, and downregulated by erythropoietic activity and hypoxia . Due to its central role, this compound is a critical target for research into iron disorders. Investigations focus on its role in the anemia of chronic disease (where chronic inflammation elevates this compound, sequestering iron) , hereditary hemochromatosis (often caused by this compound deficiency leading to iron overload) , and iron-loading anemias like beta-thalassemia (where inadequate this compound allows for excessive iron absorption) . This product, this compound-25 (human), is a key reagent for studying these pathways and developing diagnostic or therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

RVKRQSHLSLCRYCCNCCRNKGCGYCCKF

Origin of Product

United States

Molecular Architecture and Biosynthesis of Hepcidin

Hepcidin (B1576463) Gene (HAMP) Organization and Expression

The human this compound gene, officially known as HAMP, is located on chromosome 19 at band 19q13.12. wikipedia.orgnih.gov The gene is composed of three exons. nih.gov HAMP encodes for a precursor protein of 84 amino acids called preprothis compound (B1576763). nih.govhaematologica.orgmdpi.comhenryford.comashpublications.org While primarily expressed in the liver, lower levels of HAMP expression have also been detected in various extrahepatic tissues. mdpi.com The expression of the HAMP gene is tightly regulated by several factors, including body iron levels, inflammation, and erythropoietic activity. haematologica.org Increased iron stores and inflammation typically upregulate HAMP expression, while increased erythropoietic activity and hypoxia tend to inhibit it. wikipedia.orgnih.gov

Preprothis compound Processing and Maturation

The 84-amino acid preprothis compound undergoes a series of post-translational modifications to yield the mature, biologically active this compound peptide. This processing involves sequential proteolytic cleavages. wikipedia.orgresearchgate.net

Signal Peptide Cleavage

The initial step in preprothis compound processing is the removal of an N-terminal signal peptide. wikipedia.orgnih.govmdpi.com This signal sequence, consisting of the first 24 amino acids, targets the nascent protein to the endoplasmic reticulum for secretion. mdpi.comcapes.gov.br Cleavage of this signal peptide results in the formation of a 60-amino acid intermediate called prothis compound. wikipedia.orgnih.govhenryford.comsemanticscholar.org This cleavage is mediated by a signal peptidase. wikipedia.org The signal peptide cleavage site is conserved among different species, including fish, suggesting a common mechanism for this processing step. ijbiotech.comxmu.edu.cn

Furin-like Convertase Activity

Further processing of prothis compound involves the removal of a proregion to generate the mature this compound peptide. wikipedia.orgmdpi.comresearchgate.net This cleavage is primarily mediated by furin, a member of the proprotein convertase family. wikipedia.orgresearchgate.netcapes.gov.brnih.govresearchgate.net Furin is a serine protease that cleaves precursor proteins at specific consensus recognition sites, typically involving a series of basic amino acids (e.g., -RX(K/R)R-). nih.govresearchgate.net The prothis compound sequence contains such a consensus site (QRRRRR↓DTHF) recognized by furin. researchgate.netresearchgate.net Studies using furin inhibitors or siRNA have shown that inhibiting furin prevents the cleavage of prothis compound to mature this compound. capes.gov.brnih.gov While furin is a major convertase involved, other members of the furin family, such as PACE4, PC5, and PC7, may also contribute to prothis compound processing. bmj.comnih.gov Notably, the intracellular proteolytic cleavage of preprothis compound by convertases is not a prerequisite for its secretion from the cell; unprocessed this compound can still be secreted when furin activity is inhibited. bmj.com

Role of Alpha-1 Antitrypsin

Alpha-1 antitrypsin (A1AT), a serine protease inhibitor, has been shown to interact with both preprothis compound and prothis compound. walshmedicalmedia.comnih.govresearchgate.net Research suggests that A1AT can bind to prothis compound, potentially protecting it from cleavage by convertases like furin. walshmedicalmedia.comnih.gov This interaction may contribute to the presence of prothis compound in circulation and play a role in the post-translational regulation of mature this compound levels in the blood. walshmedicalmedia.com Studies have indicated that A1AT binds preprothis compound intracellularly during maturation and significantly binds prothis compound in plasma. walshmedicalmedia.com Furthermore, a lack of cleavage protection in individuals with alpha-1 antitrypsin deficiency may be linked to disturbances in their iron homeostasis. walshmedicalmedia.commdpi.com

Structural Determinants for Biological Activity

Mature human This compound-25 (B1576460) is a peptide consisting of 25 amino acids. wikipedia.orghaematologica.orgmdpi.comsemanticscholar.org Its structure is characterized by a hairpin shape stabilized by four disulfide bonds formed between its eight cysteine residues. wikipedia.orgnih.govhaematologica.orgmdpi.comhenryford.comnih.gov These disulfide bridges are highly conserved across species. haematologica.org One notable disulfide bond is located in the vicinity of the hairpin loop, suggesting its potential importance for the molecule's activity. haematologica.org

The biological activity of this compound, particularly its iron-regulating function, is largely attributed to its N-terminal region. haematologica.org Studies have indicated that the first five N-terminal amino acids are essential for this activity. haematologica.org More specifically, only the first 9 N-terminal amino acids are considered essential for this compound's ability to bind to ferroportin, the iron exporter it regulates. wikipedia.org The structure has amphipathic properties, with both cationic charges and a hydrophobic surface, similar to many antimicrobial peptides. researchgate.netfrontiersin.org

This compound Isoforms and Their Relative Biological Potency

In addition to the primary 25-amino acid form (this compound-25), shorter N-terminally truncated isoforms of this compound have been identified in human urine and serum, including this compound-22 and This compound-20 (B1576446). wikipedia.orghaematologica.orgsemanticscholar.org While this compound-25 is the major and most biologically active form responsible for iron regulation, the shorter isoforms generally exhibit minimal iron regulatory activity. wikipedia.orgsemanticscholar.org For instance, in vitro experiments have shown that this compound-20 possesses anti-bacterial and anti-fungal activity, albeit at concentrations significantly higher than those at which this compound-25 regulates iron. haematologica.org The presence of this compound-22 in urine but not typically in serum suggests it might be a urinary degradation product of this compound-25. haematologica.org

Advanced Mechanisms of Hepcidin Transcriptional Regulation

The Bone Morphogenetic Protein (BMP)/SMAD Signaling Pathway

The BMP/SMAD signaling pathway is the primary regulator of hepcidin (B1576463) expression in hepatocytes. sci-hub.senih.govnih.govtandfonline.com This pathway is activated by BMP ligands, which bind to a receptor complex consisting of type I and type II serine/threonine kinase receptors. ashpublications.org Upon ligand binding, the type II receptors phosphorylate the type I receptors, which in turn phosphorylate receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. ashpublications.org These phosphorylated R-SMADs then form a complex with the common mediator SMAD (SMAD4) and translocate into the nucleus to regulate the transcription of target genes, including the gene encoding this compound (HAMP). ashpublications.orgjci.org The integrity of the BMP-SMAD pathway is essential for proper this compound expression. jci.orgsci-hub.senih.gov

BMP Ligands and Receptors in this compound Induction

Several BMP ligands can induce this compound expression in vitro. jci.org However, in vivo studies have highlighted the critical roles of specific BMPs and their receptors in the physiological regulation of iron homeostasis through this compound. sci-hub.senih.govnih.gov

Role of BMP6 in Iron-Sensing

BMP6 is recognized as a key endogenous regulator of this compound expression and systemic iron metabolism. nih.govtandfonline.com Its expression in the liver, particularly in liver sinusoidal endothelial cells (LSECs), is strongly regulated by dietary iron levels, correlating with this compound expression. sci-hub.senih.govtandfonline.complos.org Studies using Bmp6 knockout mice have demonstrated severely reduced this compound mRNA levels and significant iron overload, a phenotype similar to that observed in hemojuvelin-deficient mice, underscoring the pivotal role of BMP6 in iron sensing and this compound activation. jci.orgnih.govtandfonline.comdia-m.ru This suggests that BMP6 concentration acts as a signal reflecting iron stores. tandfonline.com

Contributions of Other BMPs (e.g., BMP2, BMP7)

While BMP6 is considered the principal endogenous regulator, other BMPs also contribute to this compound regulation. BMP2 has been identified as having an important functional role in this compound and iron homeostasis. nih.gov Like BMP6, BMP2 binds with high affinity to hemojuvelin (HJV) and is predominantly expressed in liver endothelial cells. nih.gov Liver Bmp2 mRNA expression is also regulated by dietary iron, although to a lesser extent than Bmp6. nih.gov Studies involving endothelial Bmp2 knockout mice have shown this compound deficiency and iron overload, similar to Bmp6 knockout mice. nih.gov Genetic studies suggest that BMP6 and BMP2 predominantly function together, and neither can fully compensate for the loss of the other in this compound and iron homeostasis regulation. nih.gov It has been hypothesized that a heterodimeric BMP2/6 protein might be the predominant ligand species important for this compound regulation. nih.gov

Other BMPs, including BMP4, BMP5, and BMP7, also bind with high affinity to HJV and can stimulate this compound expression in hepatocyte cell cultures. nih.govmdpi.comashpublications.org While endogenous BMP7 expression in the adult liver is considered negligible, BMP5 has been shown to contribute to this compound regulation and systemic iron homeostasis in mice, although its role appears relatively minor compared to BMP6 and BMP2, possibly because its mRNA expression is not regulated by iron. ashpublications.org

The BMP signaling pathway involves both type I and type II receptors. ALK2 and ALK3 are the main BMP type I receptors responsible for iron-dependent this compound upregulation and basal this compound expression, respectively. sci-hub.senih.gov Both ALK2 and ALK3 are required for this compound induction mediated by BMP2, BMP6, and BMP2/6 heterodimers. ashpublications.org HJV selectively utilizes the BMP type II receptors ActRIIA and BMPRII, with ActRIIA being the predominant type II receptor expressed in human liver. nih.govnih.gov

Co-receptors and Modulators of BMP Signaling

The BMP signaling pathway in this compound regulation is modulated by several co-receptors and other proteins that influence the interaction between BMP ligands and their receptors. sci-hub.senih.gov

Hemojuvelin (HJV) as a BMP Co-receptor

Hemojuvelin (HJV), a glycosylphosphatidylinositol (GPI)-anchored protein of the repulsive guidance molecule (RGM) family, functions as a crucial co-receptor for BMP signaling in the regulation of this compound expression. frontiersin.orgashpublications.orgnih.govplos.org HJV enhances the ability of BMPs, particularly BMP2, BMP4, and BMP6, to activate BMP receptors and downstream SMAD signaling, thereby increasing this compound transcription. frontiersin.orgmdpi.comnih.govnih.gov Mutations in the HJV gene are a common cause of juvenile hemochromatosis, an iron overload disorder characterized by significantly reduced this compound levels. frontiersin.orgsci-hub.seashpublications.orgnih.gov HJV exists in both membrane-bound (m-HJV) and soluble (s-HJV) forms. mdpi.com m-HJV on the plasma membrane facilitates BMP signaling, while s-HJV, generated by cleavage of m-HJV by proteases like Matriptase-2 (TMPRSS6) and Furin, can act as a decoy receptor, inhibiting BMP signaling and suppressing this compound expression by sequestering BMP ligands, predominantly BMP6. mdpi.comashpublications.org

Functional Interplay with Neogenin

Neogenin (NEO1) is a ubiquitously expressed transmembrane protein that interacts with HJV and plays a role in hepatic this compound expression. mdpi.comashpublications.orgnih.govresearchgate.net Studies, including those using hepatocyte-specific Neo1 knockout mice, indicate that the interaction between Neogenin and HJV is essential for this compound expression. mdpi.comashpublications.org Neogenin appears to act as a scaffold, facilitating the assembly of the HJV-BMP-BMP receptor complex to induce this compound expression. ashpublications.orgnih.govresearchgate.net While some earlier in vitro studies suggested HJV could regulate this compound independently of Neogenin, recent in vivo evidence supports the critical nature of the Neogenin-HJV interaction for appropriate HJV function and this compound regulation. mdpi.comnih.govashpublications.org The interaction with HJV may also trigger the cleavage of Neogenin's cytoplasmic domain, leading to the accumulation of truncated Neogenin on the plasma membrane, further supporting its scaffolding role in BMP signaling. ashpublications.orgresearchgate.net

Intracellular Signal Transduction Cascade

The induction of this compound transcription by stimuli, particularly iron, is largely mediated through the BMP/SMAD signaling cascade. jci.orgxiahepublishing.comnih.gov This pathway involves a series of intracellular events initiated by the binding of BMP ligands to their receptors on the hepatocyte surface.

SMAD1/5/8 Phosphorylation and Nuclear Translocation

Upon binding of BMPs (such as BMP6, the predominant ligand for this compound regulation in vivo) to a complex of type I and type II BMP receptors, along with the co-receptor Hemojuvelin (HJV), the type I receptors are activated. jci.orgxiahepublishing.comjci.orgresearchgate.netkoreamed.org This activation leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. jci.orgnih.govhaematologica.orghenryford.comresearchgate.netfrontiersin.org Phosphorylation of these R-SMADs is a critical step, enabling their subsequent actions in the nucleus. Studies have shown that iron deficiency leads to impaired SMAD1/5/8 phosphorylation, which is a key event for reduced this compound transcription. haematologica.org Conversely, increased SMAD1/5/8 phosphorylation is observed in conditions like anemia of chronic disease, correlating with higher this compound levels. haematologica.org These phosphorylated R-SMADs then form complexes and translocate into the nucleus. jci.orgjci.org

Research findings highlight the importance of this phosphorylation step. For instance, studies in rats with anemia of chronic disease showed significantly increased SMAD1/5/8 phosphorylation compared to control groups, and this phosphorylation level mirrored the changes in this compound mRNA expression. haematologica.org A significant correlation between SMAD1/5/8 activity and liver this compound mRNA expression has been observed (r=0.753, P<0.001). haematologica.org

Interactions with ERK1/2 Pathway

While the BMP/SMAD pathway is a primary driver of this compound transcription, interactions with other signaling cascades, such as the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, also influence this compound expression. The ERK1/2 pathway is a member of the Mitogen-Activated Protein Kinase (MAPK) family. nih.gov

Some studies suggest that the ERK1/2 pathway may interact with the BMP-SMAD pathway in the iron-saturated transferrin induction of this compound expression, particularly in primary hepatocyte cultures. nih.govnih.gov However, the precise mechanisms and the physiological relevance of this interaction in vivo are still areas of ongoing research. nih.govhaematologica.org

Research indicates that activation of the hepatocyte MEK/ERK1/2 pathway might inhibit this compound expression by decreasing nuclear SMAD levels. haematologica.org Conversely, MEK/ERK1/2 inhibition has been shown to increase this compound in primary hepatocytes and MEK/ERK1/2 activators can decrease BMP-dependent nuclear SMAD activity. haematologica.org This suggests a potential inhibitory crosstalk where the ERK1/2 pathway can modulate the activity of the BMP/SMAD pathway in this compound regulation. nih.govhaematologica.org Studies in mice with deletion of Hfe and Tfr2 genes, both involved in iron sensing, showed a significant decrease in phospho-ERK1/2 in the liver, suggesting involvement of this pathway in this compound regulation mediated by HFE and TFR2. capes.gov.br

Negative Regulation of BMP/SMAD Signaling

Given the critical role of the BMP/SMAD pathway in inducing this compound, mechanisms exist to negatively regulate this signaling cascade, thereby controlling this compound levels and preventing excessive iron sequestration.

Matriptase-2 (TMPRSS6) Mediated HJV Cleavage

A key negative regulator of the BMP/SMAD pathway in the context of this compound is the transmembrane serine protease Matriptase-2, encoded by the TMPRSS6 gene. nih.govphysiology.orgashpublications.orgfrontiersin.org Matriptase-2 is predominantly expressed in the liver and acts by cleaving membrane-bound Hemojuvelin (m-HJV). nih.govphysiology.orgashpublications.orgfrontiersin.orgnih.gov

Cleavage of m-HJV by Matriptase-2 at the cell surface leads to the generation of soluble HJV (s-HJV), which is released into the extracellular environment. nih.govfrontiersin.orgnih.gov This cleavage is crucial because m-HJV acts as a co-receptor that enhances BMP signaling and promotes this compound transcription. mdpi.comresearchgate.netkoreamed.orghenryford.com By reducing the levels of membrane-bound HJV, Matriptase-2 effectively inhibits downstream SMAD signaling, thus suppressing this compound expression. nih.govphysiology.orgashpublications.org

Loss-of-function mutations in the TMPRSS6 gene result in impaired Matriptase-2 activity and consequently, reduced cleavage of HJV. physiology.orgashpublications.org This leads to increased levels of membrane-bound HJV, constitutive signaling through the BMP/SMAD pathway, and excessive this compound production, causing iron-refractory iron deficiency anemia (IRIDA). physiology.orgashpublications.org This highlights Matriptase-2 as a critical negative regulator and a potential therapeutic target for iron overload conditions. physiology.org

Soluble HJV Mechanisms

Soluble Hemojuvelin (s-HJV), generated through the cleavage of m-HJV by proteases like Matriptase-2 and Furin, plays a role in the negative regulation of this compound. mdpi.comnih.govnih.govhaematologica.org Unlike membrane-bound HJV, s-HJV acts as an antagonist of the BMP pathway. mdpi.comkoreamed.orgnih.gov

One proposed mechanism is that s-HJV acts as a decoy receptor for BMP ligands. mdpi.comkoreamed.org By binding to BMPs in the extracellular space, s-HJV prevents them from interacting with cell surface receptors and membrane-bound HJV, thereby blocking the activation of the BMP/SMAD signaling cascade and subsequent this compound transcription. jci.orgmdpi.comjci.orgkoreamed.orgnih.gov

Erythroferrone (ERFE) Inhibition of BMP Ligands

Erythropoiesis, the process of red blood cell production, significantly influences this compound expression to ensure sufficient iron availability for hemoglobin synthesis. When erythropoiesis is greatly enhanced, such as in response to erythropoietin (EPO) stimulation or in certain types of anemia, erythroid precursors release a protein called erythroferrone (ERFE). haematologica.orgashpublications.org ERFE acts as an erythroid regulator of iron metabolism. biorxiv.org Its primary mechanism of action involves inhibiting the bone morphogenetic protein (BMP)/SMAD signaling pathway, a major positive regulator of this compound transcription. biorxiv.orgnih.gov

ERFE achieves this inhibition by directly binding to and sequestering BMP ligands, particularly BMP6, which is a crucial inducer of this compound expression in response to iron overload. ashpublications.orgbiorxiv.orgnih.gov ERFE can also bind to other BMPs, including BMP2, BMP4, BMP5, and BMP7, although its affinity for BMP2 appears lower than for BMP5, BMP6, and BMP7. ashpublications.orgnih.gov By acting as a ligand trap, ERFE prevents these BMPs from binding to their receptors on hepatocytes, thereby reducing the activation of the downstream SMAD signaling cascade and consequently suppressing this compound transcription. ashpublications.orgbiorxiv.orgnih.gov This suppression of this compound allows for increased iron absorption and release from stores, providing the necessary iron for enhanced hemoglobin production. ashpublications.orgbiorxiv.org Research indicates that the N-terminal domain of ERFE is crucial for its binding to BMP6 and its this compound-suppressing activity. ashpublications.org

The Interleukin-6 (IL-6)/JAK/STAT3 Signaling Pathway

Inflammation is another potent stimulus for this compound production, playing a significant role in the pathogenesis of anemia of inflammation. The primary mediator of this inflammatory response is the cytokine Interleukin-6 (IL-6). mdpi.comresearchgate.net IL-6 upregulates this compound expression primarily through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in hepatocytes. mdpi.comresearchgate.netnih.govspandidos-publications.com

IL-6 Receptor Complex Activation

The IL-6 signaling pathway is initiated by the binding of IL-6 to its receptor complex on the surface of hepatocytes. This complex is composed of the IL-6 receptor α (IL-6Rα) and the common signal-transducing subunit glycoprotein (B1211001) 130 (gp130). nih.govresearchgate.net The binding of IL-6 to IL-6Rα induces the dimerization or multimerization of gp130 subunits. This clustering brings associated Janus kinases (JAKs), specifically JAK1 and JAK2, into close proximity. researchgate.netresearchgate.net

Janus Kinase (JAK) Activation and STAT3 Phosphorylation

The proximity of JAK1 and JAK2 within the activated receptor complex leads to their cross-phosphorylation and activation. researchgate.netresearchgate.net Activated JAK kinases then phosphorylate specific tyrosine residues on the intracellular domains of the gp130 receptor. These phosphorylated tyrosine residues serve as docking sites for latent STAT proteins, particularly STAT3. nih.govresearchgate.net Upon recruitment to the receptor complex, STAT3 is phosphorylated by activated JAKs, predominantly at tyrosine residue 705. nih.govplos.org This phosphorylation is a critical step for STAT3 activation.

STAT3 Binding to this compound Promoter and Transcriptional Activation

Following phosphorylation, activated STAT3 proteins undergo dimerization and translocate from the cytoplasm into the nucleus. nih.govresearchgate.net In the nucleus, phosphorylated STAT3 dimers bind to specific DNA recognition sequences known as STAT3-responsive elements (STAT3-REs) located in the promoter region of the HAMP gene. spandidos-publications.comresearchgate.netashpublications.org Studies have identified a critical STAT3 binding motif at position -64/-72 of the this compound promoter that is essential for IL-6-mediated this compound activation. ashpublications.orgnih.gov The binding of activated STAT3 to these elements directly enhances the transcriptional activity of the HAMP gene, leading to increased this compound mRNA expression and subsequent this compound peptide production. spandidos-publications.comresearchgate.netashpublications.org STAT3 is considered necessary and sufficient for the IL-6 responsiveness of the this compound promoter. researchgate.netashpublications.org

Synergistic Interactions with BMP/SMAD Pathway

While the IL-6/JAK/STAT3 pathway is a primary driver of inflammation-induced this compound expression, there is significant cross-talk and synergistic interaction with the BMP/SMAD signaling pathway. researchgate.netresearchgate.netashpublications.orgphysiology.org Research indicates that full induction of this compound by IL-6 requires an active BMP/SMAD signaling cascade. physiology.orgplos.org The BMP-responsive element in the this compound promoter is necessary for controlling this compound expression in response to IL-6. ashpublications.org Although STAT3 activation is crucial, it may not be sufficient alone to induce this compound transcription; it requires cooperation with SMAD signaling. physiology.org This synergy suggests that both pathways converge to regulate optimal this compound transcriptional responses, particularly during inflammatory conditions. researchgate.netashpublications.org

Iron-Sensing Mechanisms and Associated Proteins

This compound expression is also tightly regulated by body iron levels. The liver, as the primary site of this compound synthesis, plays a central role in sensing circulating iron and adjusting this compound production accordingly. This iron-sensing mechanism involves a complex interplay of several proteins, primarily associated with the BMP/SMAD pathway. portlandpress.com

Key proteins implicated in hepatic iron sensing include Hereditary Hemochromatosis protein (HFE), Transferrin Receptor 1 (TfR1), Transferrin Receptor 2 (TfR2), and Hemojuvelin (HJV). portlandpress.commdpi.comfrontiersin.orgnih.gov These proteins are thought to form a multi-protein complex on the surface of hepatocytes that senses the level of diferric transferrin (iron-loaded transferrin) in the circulation. portlandpress.commdpi.com

The interaction between HFE and TfR1 is well-characterized. portlandpress.com Under conditions of low iron, HFE is bound to TfR1. haematologica.orgmdpi.com When serum iron levels rise, leading to increased diferric transferrin, the diferric transferrin competes with HFE for binding to TfR1. haematologica.orgmdpi.com This displacement of HFE from TfR1 is thought to be a signal indicating increased iron availability. haematologica.org

TfR2, which has a lower affinity for transferrin than TfR1 and is primarily expressed in hepatocytes and erythroblasts, is also crucial for iron sensing. haematologica.orgmdpi.com Unlike TfR1, TfR2's stability on the cell surface is increased by diferric transferrin. mdpi.com TfR2 is believed to interact with HFE, particularly when HFE is displaced from TfR1 at higher transferrin saturation levels. portlandpress.commdpi.comnih.gov The formation of a complex involving HFE, TfR2, and HJV at the hepatocyte surface has been suggested to be important for sensing iron levels and relaying signals to the BMP/SMAD pathway. portlandpress.commdpi.comfrontiersin.org

Role of HFE Protein in this compound Regulation

The Hereditary Hemochromatosis protein (HFE) is an integral membrane protein structurally similar to MHC class I molecules. wikipedia.org Mutations in the HFE gene are a principal cause of hereditary hemochromatosis, an iron overload disorder characterized by inappropriately low this compound expression despite increased iron stores, suggesting that HFE is required for normal this compound synthesis. nih.govwjgnet.com HFE is thought to function in regulating circulating iron uptake by modulating the interaction between the transferrin receptor 1 (TFR1) and transferrin. wikipedia.orguniprot.org In the presence of high transferrin saturation, HFE is proposed to dissociate from TFR1 and associate with transferrin receptor 2 (TFR2), forming a complex involved in iron sensing that influences this compound expression. nih.govplos.org HFE has also been shown to interact with the BMP type I receptor ALK3, stabilizing it at the cell surface and enhancing BMP signaling to increase this compound expression. portlandpress.com

Transferrin Receptor 2 (TFR2) in Iron Sensing

Transferrin receptor 2 (TFR2) is a transmembrane protein primarily expressed in the liver and erythroid cells. nih.govhaematologica.org Mutations in the TFR2 gene cause Type III hereditary hemochromatosis, leading to systemic iron overload due to reduced this compound production. nih.govresearchgate.net TFR2 can bind iron-loaded transferrin (holo-Tf) in the bloodstream, albeit with lower affinity than TFR1. nih.govhaematologica.org Hepatocytes treated with holo-Tf respond with an increase in this compound expression, mediated through the stimulation of the bone morphogenetic protein (BMP)-signaling pathway. nih.govresearchgate.net Loss of functional TFR2 or its binding partner, HFE, results in a loss of this transferrin-sensitivity. nih.govresearchgate.net This indicates that TFR2 plays a crucial role in sensing circulating iron levels and regulating this compound expression via the BMP-SMAD pathway. portlandpress.comnih.govresearchgate.net

Complex Formation of HFE, TFR1, TFR2, and HJV

Current research suggests that HFE, TFR2, and Hemojuvelin (HJV) form a multi-protein complex at the surface of hepatocytes that is critical for this compound regulation in response to iron levels. portlandpress.comnih.gov While initial studies on the interaction between the extracellular domains of human HFE and TFR2 were inconsistent, later work involving overexpression in cell lines and co-immunoprecipitation analyses provided evidence for a physical interaction between HFE and TFR2. portlandpress.comnih.gov These studies support the idea that HFE and TFR2 cooperate in a complex mechanism affecting this compound expression. haematologica.org HJV, a co-receptor for BMPs, is also a key component of this complex. nih.govnih.gov The formation of a complex involving BMP receptors, BMP6, HJV, neogenin, TFR2, and HFE has been proposed to induce this compound expression under high iron conditions. jci.org Studies have shown that both HFE and TFR2 can bind HJV. jci.orgnih.gov The ability of HFE, TFR2, and HJV to form a complex in vitro, coupled with the fact that mutations in any of these proteins cause hereditary hemochromatosis, strongly suggests a functional role for this complex in this compound regulation. frontiersin.org This complex formation may provide a link between the iron-sensing functions of HFE and TFR2 and the BMP-SMAD signaling pathway that directly regulates this compound transcription. nih.govfrontiersin.org

Data regarding the proposed complex formation and interactions:

Protein ComponentInteracts with HFEInteracts with TFR2Interacts with HJVRole in this compound RegulationSupporting Evidence
HFE-YesYesRequired for normal this compound expression, modulates BMP-SMAD signaling portlandpress.comnih.govwjgnet.comnih.govnih.govhaematologica.org
TFR1YesNoNoBinds transferrin, involved in cellular iron uptake uniprot.orgwikipedia.orgrcsb.org
TFR2Yes-YesSenses circulating iron, required for transferrin-sensitivity of this compound expression, modulates BMP-SMAD signaling portlandpress.comnih.govresearchgate.netnih.govhaematologica.org
HJVYesYes-BMP co-receptor, activates SMAD pathway jci.orgnih.govnih.gov

Regulation by Erythropoietic Activity

Erythropoiesis, the process of red blood cell formation, is a major consumer of iron. The body has mechanisms to ensure sufficient iron availability for erythropoiesis, which involves the suppression of this compound expression. portlandpress.comnih.govnih.govkoreamed.org

Erythropoietic Drive Suppression of this compound

Increased erythropoietic activity leads to the suppression of this compound, thereby increasing iron absorption from the diet and mobilizing iron from stores to meet the high iron demand for hemoglobin synthesis. nih.govnih.govkoreamed.orgscispace.com Studies in mice have shown that stimulating erythropoiesis through methods like phlebotomy or erythropoietin (EPO) administration suppresses this compound expression. jci.orgnih.govashpublications.org Conversely, inhibiting erythropoiesis reverses this suppression and increases this compound levels. nih.govashpublications.org This indicates that the suppression of this compound in response to increased iron demand for erythropoiesis is dependent on the erythropoietic activity itself, rather than being a direct effect of anemia, tissue hypoxia, or EPO. nih.govashpublications.org This regulatory mechanism is crucial, especially in conditions of ineffective erythropoiesis, where dysregulated red blood cell production can suppress this compound even in the presence of iron overload, contributing to iron accumulation. portlandpress.comjci.orgkoreamed.org

Molecular Mediators of Erythroid-Hepcidin Axis (e.g., Erythroferrone, GDF15)

The observation that erythropoietic activity suppresses this compound suggested the existence of a circulating factor produced by erythroblasts that mediates this effect. portlandpress.comjci.orgnih.govnih.gov Several candidates for this erythroid regulator have been proposed.

Growth Differentiation Factor 15 (GDF15): GDF15, a member of the TGF-β superfamily, was identified as a potential erythroid regulator because its levels are significantly elevated in patients with certain anemias, such as β-thalassemia, which are characterized by suppressed this compound and iron overload. portlandpress.comnih.govkoreamed.orgscispace.com In vitro studies showed that high concentrations of GDF15 could inhibit this compound transcription in hepatocyte cell lines and primary human hepatocytes. portlandpress.comnih.gov However, studies in Gdf15 knockout mice subjected to phlebotomy did not show differences in this compound levels compared to wild-type mice, suggesting that GDF15 may not be the primary physiological erythroid factor or that its effects can be compensated by other pathways. portlandpress.comnih.govscispace.comwjgnet.com

Erythroferrone (ERFE): Erythroferrone, encoded by the Fam132b gene, is currently considered the most likely candidate for the erythroid regulator that suppresses this compound during stress erythropoiesis. portlandpress.comnih.govmdpi.comscispace.comwjgnet.comresearchgate.net ERFE is produced by erythroblasts, and its expression increases in erythropoietic organs following EPO treatment. portlandpress.com ERFE has been shown to suppress this compound expression, facilitating iron mobilization for hemoglobin synthesis. nih.govwjgnet.comresearchgate.net Studies in ERFE knockout mice have demonstrated a failure to rapidly suppress this compound in response to hemorrhage, supporting its role in this axis. nih.govwjgnet.com ERFE is believed to exert its influence by modulating the BMP-SMAD signaling pathway, which is central to this compound transcription. portlandpress.com

Twisted Gastrulation BMP Signaling Modulator 1 (TWSG1): TWSG1 is another molecule identified in microarray analyses of human erythroblasts as a potential erythroid regulator. portlandpress.com TWSG1 has been shown to inhibit this compound synthesis in vitro by inhibiting BMP-SMAD signaling. portlandpress.com However, evidence for its role as a systemic erythroid regulator in vivo is less clear, as TWSG1 levels were not consistently increased in various mouse models of anemia. mdpi.com

Table of Proposed Erythroid Regulators:

MoleculeSourceProposed Mechanism of this compound SuppressionEvidence
GDF15ErythroblastsDirect inhibition (mechanism unclear)Elevated in some anemias, inhibits this compound in vitro; in vivo evidence less conclusive
ERFEErythroblastsModulates BMP-SMAD signalingIncreased during stress erythropoiesis, ERFE knockout affects this compound suppression in vivo
TWSG1ErythroblastsInhibits BMP-SMAD signalingInhibits this compound in vitro; in vivo evidence less consistent

Regulation by Hypoxia

Hypoxia, or low oxygen levels, is another important factor that regulates this compound expression. Hypoxia generally leads to the suppression of this compound, which in turn increases iron availability for enhanced erythropoiesis, a physiological adaptation to low oxygen conditions. portlandpress.comnih.govnih.govnih.govresearchgate.netnih.gov

The mechanism by which hypoxia suppresses this compound is complex and not fully understood, potentially involving both direct and indirect pathways. portlandpress.com The main mediators of the cellular response to hypoxia are the hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α. portlandpress.comnih.govresearchgate.netresearchgate.net

Several mechanisms have been proposed:

Direct Regulation by HIFs: HIF-1α has been suggested as a direct negative regulator of this compound by binding to putative hypoxia-response elements (HREs) in the this compound promoter. jci.orgresearchgate.net However, some studies have yielded conflicting results regarding the direct role of HIF-1α or HIF-2α in this compound suppression, suggesting that the effect might be indirect or dependent on increased erythropoietic activity. jci.orgresearchgate.net

Regulation via HJV Cleavage: Hypoxia can increase the expression of enzymes like furin and TMPRSS6, which are involved in the cleavage of hemojuvelin (HJV). researchgate.netnih.gov Cleavage of membrane-bound HJV releases a soluble form (sHJV) that acts as an antagonist to the BMP-SMAD pathway, thereby reducing this compound expression. researchgate.netnih.gov This suggests an indirect mechanism by which hypoxia can suppress this compound by modulating the availability of functional membrane-bound HJV. portlandpress.comresearchgate.net

Indirect Regulation via Erythropoiesis: Hypoxia stimulates EPO production, which in turn increases erythropoiesis. jci.orgresearchgate.netnih.gov As discussed earlier, increased erythropoietic activity suppresses this compound through the action of erythroid regulators like ERFE. researchgate.net Therefore, a significant part of the hypoxia-mediated this compound suppression may be an indirect consequence of the increased erythropoietic drive. portlandpress.comjci.orgresearchgate.net

The precise molecular mechanisms underlying hypoxic repression of this compound are still being investigated, and it is likely a combination of direct and indirect pathways involving HIFs, HJV cleavage, and the erythroid axis. portlandpress.comjci.org

Table summarizing proposed mechanisms of Hypoxia-mediated this compound Regulation:

MechanismKey PlayersProposed Action on this compoundEvidence
Direct HIF bindingHIF-1α, HIF-2αNegative regulation by binding to this compound promoterSuggested by some studies, but direct role debated and potentially dependent on erythropoiesis. jci.orgresearchgate.net
HJV CleavageFurin, TMPRSS6, HJVIncreased cleavage of HJV, leading to sHJV and reduced BMP signalingHypoxia increases cleaving enzymes, sHJV inhibits BMP-SMAD pathway. researchgate.netnih.gov
Indirect via ErythropoiesisEPO, Erythropoietic activity, ERFEIncreased erythropoiesis suppresses this compound via erythroid regulatorsHypoxia stimulates EPO and erythropoiesis, which is a known suppressor of this compound via ERFE. jci.orgresearchgate.net

Molecular Pathways of Hypoxia-Induced this compound Suppression

Hypoxia is a potent inhibitor of this compound expression, a response that facilitates increased iron availability for erythropoiesis under low oxygen conditions. The molecular mechanisms underlying hypoxia-induced this compound suppression are multifaceted and involve both direct and indirect pathways, often mediated by hypoxia-inducible factors (HIFs).

Initially, it was proposed that HIF-1α might directly repress this compound transcription by binding to hypoxia-response elements (HREs) in the HAMP promoter dovepress.comresearchgate.net. However, more recent studies suggest that HIFs may not function as direct transcriptional repressors of HAMP jci.orgucl.ac.uk. Instead, the effect of HIFs on this compound appears to be largely indirect, primarily mediated through the stimulation of erythropoiesis jci.orgnih.gov.

Under hypoxic conditions, HIF-2α induces the production of erythropoietin (EPO) in the kidney and liver dovepress.comjci.orgnih.gov. EPO, in turn, stimulates erythropoiesis in the bone marrow. Expanding erythroid precursors produce factors that suppress this compound synthesis. Erythroferrone (ERFE), a protein produced by erythroblasts in response to EPO, has been identified as a key mediator of this suppression dovepress.comfrontiersin.org. ERFE is thought to inhibit this compound expression, thereby increasing iron availability for the heightened demands of erythropoiesis dovepress.comnih.govfrontiersin.org. Studies in mice have shown that HIF-mediated suppression of the this compound gene (Hamp1) requires EPO induction and is associated with increased erythropoietic activity and elevated levels of growth differentiation factor 15 (GDF15), another proposed erythroid regulator of this compound jci.orgnih.gov. Pharmacological inhibition of erythropoiesis abrogated Hamp1 suppression despite elevated EPO levels, indicating that EPO's effect on this compound is indirect and dependent on stimulated erythropoiesis jci.orgnih.gov.

Furthermore, hypoxia can influence this compound regulation through its effects on proteins involved in the BMP-SMAD pathway, a critical regulator of this compound expression. Hypoxia has been shown to increase the expression of the hemojuvelin (HJV) cleaving enzymes matriptase-2 (TMPRSS6) and furin via HIF-1/2α dovepress.comresearchgate.netunimib.it. Cleavage of membrane-bound HJV by these proteases generates soluble HJV, which acts as a decoy receptor for BMPs, thereby antagonizing BMP-SMAD signaling and subsequently suppressing this compound expression dovepress.comresearchgate.netunimib.it.

Another proposed mechanism involves platelet-derived growth factor-BB (PDGF-BB), which is increased by hypoxia and has been shown to inhibit this compound by interfering with CREB and CREB-H signaling pathways in vitro, although the precise mechanism and in vivo relevance require further clarification dovepress.comunimib.it.

Despite the evidence for indirect mechanisms, some studies initially suggested a direct role for HIF-1 activation in repressing this compound transcription in hepatocytes jci.org. However, this model remains debated jci.org. The complexity of hypoxia-induced this compound suppression highlights the intricate interplay between oxygen sensing, erythropoiesis, and iron metabolism.

Other Regulatory Factors and Cross-talk

Beyond the primary regulators, this compound transcription is influenced by a variety of other factors and involves complex cross-talk between different signaling pathways.

Role of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-22, Activin B)

Inflammation is a potent inducer of this compound expression, contributing to the hypoferremia observed in chronic inflammatory conditions. While IL-6 is considered a major mediator of inflammation-induced this compound synthesis via the STAT3 pathway, other pro-inflammatory cytokines also play significant roles nih.govnih.govuobasrah.edu.iqasm.orgescholarship.org.

Interleukin-1β (IL-1β) is a pro-inflammatory cytokine that stimulates this compound transcription nih.govuobasrah.edu.iqescholarship.orgnih.gov. Studies indicate that IL-1β can up-regulate this compound expression by inducing the secretion of BMP family members, such as BMP2 or activin B, which then activate the SMAD signaling pathway in an autocrine or paracrine manner nih.gov. Additionally, IL-1β can stimulate this compound transcription through a CCAAT enhancer-binding protein (C/EBP)-binding site on the this compound promoter, independent of STAT3 signaling nih.gov. IL-1β has been shown to induce the expression of C/EBPδ, which binds to this site to activate transcription nih.gov. IL-1β can also enhance this compound expression induced by activin B and IL-6, suggesting cooperative effects between these cytokines nih.gov.

Tumor necrosis factor-alpha (TNF-α), another key inflammatory mediator, has shown variable effects on this compound expression depending on the experimental context. Some studies have reported that TNF-α can inhibit this compound expression in hepatocyte cell lines nih.govuobasrah.edu.iq. In vivo studies in mouse models of inflammatory bowel disease have also shown this compound down-regulation associated with TNF-α involvement nih.gov. This suggests that while many pro-inflammatory cytokines induce this compound, TNF-α might exert a suppressive effect in certain inflammatory settings, potentially through indirect mechanisms or by influencing other regulatory pathways.

Interleukin-22 (IL-22) is also capable of up-regulating this compound expression in hepatocytes both in vitro and in vivo, primarily through activation of the STAT3 pathway nih.govuobasrah.edu.iqasm.orgescholarship.org. However, disruption of the IL-22 gene has been reported to have only a minor effect on the this compound response to LPS in mice, suggesting that its contribution might be less critical compared to IL-6 in certain inflammatory contexts nih.gov.

Activin B, a member of the TGF-β superfamily, is produced during inflammation and increases HAMP transcription by activating the BMP/SMAD pathway unimib.itnih.govuobasrah.edu.iqasm.orgescholarship.org. Studies have shown that LPS challenge increases Activin B and HAMP expression with increased SMAD1/5/8 phosphorylation, independently of BMP6 and other hepatic BMPs unimib.it. While Activin B can induce this compound, some research suggests it may not be strictly required for inflammation-induced this compound up-regulation in vivo nih.gov.

The interplay between these cytokines and their respective signaling pathways (STAT3 and BMP-SMAD) highlights the complexity of the inflammatory response on this compound transcription.

Endoplasmic Reticulum (ER) Stress and CREBH Activation

Endoplasmic reticulum (ER) stress, which occurs when misfolded proteins accumulate in the ER, has been identified as another factor that can induce this compound expression nih.govnih.govoup.comqut.edu.au. This link connects intracellular stress responses to systemic iron homeostasis and innate immunity nih.govnih.gov.

The transcription factor cyclic AMP response element-binding protein H (CREBH), an ER-bound basic leucine (B10760876) zipper (bZIP) transcription factor, plays a key role in mediating ER stress-induced this compound transcription nih.govnih.govoup.comqut.edu.auspandidos-publications.com. Upon ER stress, CREBH is activated through regulated intramembrane proteolysis, leading to the release of its N-terminal domain, which then translocates to the nucleus spandidos-publications.com. Nuclear CREBH binds to and transactivates the this compound promoter, increasing HAMP expression nih.govnih.govoup.com. Studies using CREBH knockout mice have demonstrated that this compound induction in response to ER stress is defective in the absence of CREBH, confirming its crucial role nih.govnih.gov.

ER stress-mediated this compound regulation also appears to require a functional BMP-SMAD signaling pathway. Chemical inhibition of BMP receptor activation prevents the increase in this compound in response to ER stress stimuli, and ER stress fails to induce this compound in the livers of Smad1/5 knockout mice oup.comqut.edu.au. This suggests cross-talk between ER stress signaling via CREBH and the canonical BMP-SMAD pathway in regulating this compound.

Influence of Growth Factors (e.g., EGF, HGF)

Growth factors like epidermal growth factor (EGF) and hepatocyte growth factor (HGF) have been shown to suppress this compound synthesis portlandpress.comnih.govnih.govresearchgate.net. These growth factors, which are involved in hepatic regeneration, can inhibit both basal and BMP6-mediated induction of HAMP portlandpress.comnih.govnih.govresearchgate.net.

EGF and HGF treatment of hepatocytes suppresses this compound mRNA synthesis transcriptionally nih.govnih.gov. This suppression is mediated by a direct interference with the BMP signaling pathway nih.govnih.govresearchgate.net. EGF and HGF have been shown to interfere with the nuclear localization of activated SMAD1/5/8 and increase the nuclear pool of the BMP transcriptional corepressor TG-interacting factor (TGIF) nih.govnih.gov. This suggests that these growth factors can modulate this compound transcription by altering the activity of key components in the BMP-SMAD pathway nih.govnih.govresearchgate.net.

Studies using kinase inhibitors have indicated that the PI3 kinase pathway and the MEK/ERK pathway are involved in mediating the suppressive effect of HGF on this compound in primary mouse hepatocytes nih.govnih.govresearchgate.net. This suggests that growth factor signaling can converge on or interact with pathways that modulate BMP-SMAD activity.

Modulation by Sex Hormones (e.g., Testosterone (B1683101), Estrogen)

Sex hormones, particularly testosterone and estrogen, have been shown to influence this compound expression, contributing to sex-specific differences in iron metabolism oup.comresearchgate.netashpublications.orgphysiology.org.

Testosterone administration has been found to suppress this compound levels in both men and mice oup.comphysiology.orgnih.gov. This suppression is associated with increased iron incorporation into red blood cells and contributes to testosterone-induced erythrocytosis oup.comphysiology.orgnih.gov. Studies in mice suggest that testosterone directly inhibits this compound transcription independently of its effects on EPO levels oup.comnih.gov. The mechanism involves the interaction of the androgen receptor (AR) with SMAD proteins. Testosterone administration promotes the association of AR with SMAD1 and SMAD4, reducing their binding to BMP-response elements in the this compound promoter nih.gov. Ectopic expression of AR in hepatocytes suppresses this compound transcription, an effect blocked by AR antagonists nih.gov. This indicates that testosterone modulates this compound transcription through direct interaction with the BMP-SMAD signaling pathway via the androgen receptor.

Estrogen's effect on this compound appears to be more complex and potentially context-dependent. Elevated estrogen levels have been positively correlated with iron demand and negatively correlated with this compound concentration in some studies researchgate.net. However, other research suggests that elevated estrogen levels in females can increase this compound expression, leading to reduced iron absorption and utilization researchgate.net. In human liver cells, estrogen has been reported to reduce this compound levels by binding to estrogen-responsive elements in the HAMP gene, suppressing gene expression researchgate.net. Conversely, some studies suggest estrogen regulates this compound expression via GPR30-BMP6-dependent signaling in hepatocytes physiology.org. The precise mechanisms by which estrogen influences this compound transcription require further elucidation, and conflicting findings may reflect differences in experimental models or physiological contexts.

p53-Dependent Transcriptional Regulation

The tumor suppressor protein p53, known for its role in cell cycle control and apoptosis, has also been implicated in the transcriptional regulation of this compound nih.govoup.comresearchgate.netnih.govfrontiersin.org.

Studies have shown that p53 can transcriptionally activate this compound expression nih.govoup.comnih.gov. A putative p53-responsive element has been identified in the promoter of the HAMP gene nih.govresearchgate.netnih.gov. Activation of p53 correlates with the induction of this compound, while silencing of p53 leads to decreased this compound expression in human hepatoma cells nih.govnih.gov. Chromatin immunoprecipitation assays have demonstrated that p53 can bind to this responsive element in vivo, and reporter assays confirm that this element can confer p53-dependent transcriptional activation nih.gov.

It has been hypothesized that the upregulation of this compound by p53 may be part of a defense mechanism against cancer through iron deprivation nih.govnih.gov. Increased this compound levels could reduce serum iron and induce iron sequestration, potentially limiting iron availability to rapidly proliferating cancer cells nih.govoup.comnih.gov. Furthermore, this compound induction by p53 might contribute to the pathogenesis of anemia frequently observed in cancer patients nih.govnih.gov.

p53's involvement in this compound regulation adds another layer of complexity to the transcriptional control of this key iron regulatory hormone, linking iron metabolism to tumor suppression pathways.

Post-transcriptional Regulation of this compound Expression

Beyond the well-established transcriptional control mechanisms, this compound expression is also subject to post-transcriptional regulation, which can influence the stability and translation of HAMP mRNA insa.ptnih.gov. One notable mechanism involves the interaction of RNA-binding proteins with the HAMP mRNA.

The AU-rich element-binding protein, Human Antigen R (HuR), has been identified as a key player in the post-transcriptional regulation of HAMP mRNA unmc.edunih.govnih.govnih.govhaematologica.org. HuR is known to stabilize mRNA through direct interaction with AU-rich elements (AREs) typically found in the 3′-untranslated region (UTR) of target mRNAs nih.govnih.gov. Studies have shown that the HAMP 3′-UTR contains a single ARE, and mutation of this element abolishes the effect of certain regulatory signals, suggesting the involvement of ARE-binding proteins like HuR nih.gov.

Research using human hepatoma HepG2 cells has demonstrated that saturated fatty acids, particularly palmitic acid (PA), can up-regulate HAMP mRNA levels through a mechanism involving HuR nih.govnih.gov. This PA-mediated induction of HAMP mRNA was not blocked by the transcription inhibitor actinomycin (B1170597) D, indicating a post-transcriptional effect nih.gov. Further experiments showed that PA activated the HAMP 3′-UTR, but not the promoter, in reporter assays nih.gov. PA also induced the binding of HuR to HAMP mRNA in HepG2 cells, and silencing of HuR by siRNA abolished the PA-mediated up-regulation of HAMP mRNA levels nih.govnih.gov. This suggests that HuR is required for the post-transcriptional regulation of HAMP by PA nih.gov.

Additionally, post-transcriptional regulation can involve microRNAs (miRNAs), small non-coding RNA molecules that can bind to target mRNAs, leading to their degradation or translational repression insa.ptbloodresearch.or.kr. MiRNA-122 is a candidate miRNA mainly expressed in the liver that has been implicated in this compound regulation mdpi.comnih.gov. In mouse models, miRNA-122 has been shown to decrease this compound release, potentially by silencing genes involved in SMAD4 activation, such as HFE and Hemojuvelin mdpi.comnih.gov. Conversely, a decrease in miRNA-122 levels, such as that induced by TGF-β1 via the SMAD pathway, can contribute to increased this compound release during inflammation mdpi.com. Other miRNAs, such as microRNA-130a, have also been reported to indirectly regulate this compound by inhibiting the BMP pathway bloodresearch.or.krtandfonline.com.

Endoplasmic reticulum (ER) stress has also been shown to control iron metabolism through mechanisms that include the stabilization of this compound mRNA by the RNA-binding protein HuR nih.govhaematologica.org. This effect appears to be secondary to the activation of BMP-SMAD signaling haematologica.org.

Molecular Mechanism of Hepcidin Action on Cellular Iron Export

Hepcidin-Ferroportin (FPN) Interaction

This compound (B1576463) exerts its regulatory effect by binding to ferroportin on the plasma membrane. This binding is a critical step that initiates the downstream events leading to reduced iron export. Ferroportin is a multipass transmembrane protein with 12 membrane-spanning domains. haematologica.org this compound binds to an extracellular loop of ferroportin. ashpublications.org

Binding Kinetics and Specificity

This compound binding to ferroportin is highly specific. Research has identified a this compound-binding domain (HBD) on ferroportin, and a synthetic peptide corresponding to this domain can recapitulate the characteristics of this compound binding to the cell surface. nih.gov The N-terminus of this compound is essential for its interaction with ferroportin. frontiersin.orgniscpr.res.in

Interestingly, the binding affinity of ferroportin for this compound is significantly increased in the presence of iron. Studies using cryogenic electron microscopy (cryo-EM) have shown that this compound binding to ferroportin is coupled to iron binding, resulting in an approximately 80-fold increase in this compound affinity when iron is present. researchgate.netbiorxiv.orgebi.ac.uk This suggests a regulatory model where primarily iron-loaded ferroportin molecules are targeted for degradation by this compound. biorxiv.orgebi.ac.uk

Research into the binding kinetics has also revealed a temperature dependency for the binding of mammalian this compound to ferroportin, with an increased rate of dissociation observed at temperatures below 15°C. This temperature sensitivity is attributed to temperature-dependent changes in the structure of mammalian this compound. In contrast, this compound from poikilothermic vertebrates like fish and frogs exhibits temperature-independent binding. nih.govnih.gov

Data on this compound-mediated FPN internalization in cell lines provides insight into the concentration-dependent effects. For instance, in T47D cells and engineered T-REx™/FPN-V5 cells, the EC50 values for this compound-induced FPN internalization after 6 hours of treatment were reported as 13 nM and 11 nM, respectively. frontiersin.org

Conformational Changes in Ferroportin

This compound binding to ferroportin induces conformational changes in the transporter. Cryo-EM structures of ferroportin bound to this compound show that this compound binds in an outward-open conformation of ferroportin, effectively occluding the iron efflux pathway. biorxiv.orgebi.ac.uk This structural observation supports the mechanism of direct inhibition of iron transport by this compound. biorxiv.org

Upon this compound binding, a rigid body separation of the N and C domains of ferroportin is observed on the extracellular side. biorxiv.org Within the N domain, this compound binding leads to the displacement of transmembrane helix 2 (TM2) from the central cavity. biorxiv.org In the C domain, conformational changes occur around the metal-binding site, affecting TM7b and the extracellular side of TM11. biorxiv.org These conformational changes are thought to be important for the downstream events, including the exposure of ubiquitination sites on the intracellular loops of ferroportin, which is necessary for internalization and degradation. ashpublications.orgmdpi.comnih.gov

Furthermore, this compound binding to ferroportin leads to the binding and activation of Janus Kinase 2 (Jak2). pnas.org This interaction requires this compound binding and is dependent on conformational changes in ferroportin. pnas.org

Ferroportin Internalization and Degradation

Following this compound binding and the resulting conformational changes, the this compound-ferroportin complex undergoes internalization from the plasma membrane and subsequent degradation. This process effectively removes ferroportin from the cell surface, preventing further iron export. frontiersin.orgashpublications.orgmdpi.comresearchgate.netmolbiolcell.org

Ubiquitination and Proteasomal Degradation Pathways

A key event in this compound-induced ferroportin degradation is ubiquitination. This compound binding triggers the ubiquitination of multiple lysine (B10760008) residues on the intracellular loops of ferroportin, particularly in intracellular loop 3 (ICL3). haematologica.orgashpublications.orgbiorxiv.org Lysine 240 (K240) in human ferroportin has been identified as critical for this compound-induced internalization and degradation. biorxiv.org

While ubiquitination is essential for the degradation of internalized ferroportin, it may not be strictly required for the initial internalization step itself. molbiolcell.org However, an inability to ubiquitinate ferroportin inhibits its subsequent degradation. molbiolcell.org

The ubiquitinated this compound-ferroportin complex is then targeted for degradation. While lysosomal degradation is the primary pathway, some sources also mention proteasomal degradation. mdpi.comresearchgate.netuniprot.org RNF217 has been identified as an E3 ubiquitin ligase that plays a role in triggering the degradation of ferroportin in response to this compound binding. mdpi.comashpublications.orguniprot.org Another component of the ubiquitin system, the E1 enzyme UBA6, and the adaptor protein NDFIP1 are also involved in regulating ferroportin degradation. haematologica.org Depletion of UBA6 or NDFIP1 can prevent this compound-induced degradation of ferroportin. haematologica.org

Lysosomal Degradation Pathways

The major pathway for the degradation of the internalized this compound-ferroportin complex is the lysosomal pathway. researchgate.nethaematologica.orgpnas.orgmolbiolcell.orgplos.org After internalization, the ubiquitinated ferroportin is trafficked through the endosomal system, including multivesicular bodies (MVBs), en route to the late endosomes and lysosomes for degradation. molbiolcell.org

Inhibitors of lysosomal function, such as chloroquine (B1663885) and bafilomycin, have been shown to prevent the degradation of both ferroportin and this compound, indicating that the lysosome is the primary site of their breakdown. plos.org Proteins involved in MVB trafficking, such as Endosome Sorting Complex Required for Transport (ESCRT) proteins, are also necessary for the efficient trafficking of ubiquitinated ferroportin to the lysosome. molbiolcell.org Depletion of ESCRT proteins can reduce the movement of ferroportin to the lysosome. molbiolcell.org

Physiological Roles of Hepcidin Beyond Iron Homeostasis

Integration into Systemic Iron Homeostasis

Hepcidin's integration into systemic iron homeostasis is mediated through its control over ferroportin, strategically located on the cell membranes of key cell types involved in iron metabolism. clevelandclinic.orgashpublications.orgmdpi.com

Regulation of Duodenal Iron Absorption

Dietary iron is primarily absorbed in the duodenum. haematologica.orgphysiology.org Duodenal enterocytes, the cells lining the intestine, are responsible for taking up iron from the lumen. This compound (B1576463) regulates this process by controlling the expression of ferroportin on the basolateral membrane of these enterocytes. clevelandclinic.orgashpublications.orgphysiology.org When this compound levels are high, it binds to ferroportin, causing its degradation. clevelandclinic.orgashpublications.orgportlandpress.com This reduces the export of iron from enterocytes into the bloodstream, leading to decreased iron absorption. ashpublications.orgphysiology.org Conversely, low this compound levels result in increased ferroportin expression, facilitating greater iron export and enhanced absorption. ashpublications.orgphysiology.org This mechanism ensures that dietary iron uptake is adjusted according to the body's iron needs. haematologica.orgashpublications.org

Control of Macrophage Iron Recycling

Macrophages, particularly those in the spleen and liver (Kupffer cells), play a vital role in recycling iron from aged and damaged red blood cells. haematologica.orgclevelandclinic.orgsah.org.ar This process accounts for the majority of daily iron supplied to the body. haematologica.orgsah.org.ar Macrophages express ferroportin on their cell surface to release the recycled iron back into circulation. clevelandclinic.orgashpublications.org this compound regulates this release by binding to macrophage ferroportin, inducing its internalization and degradation. clevelandclinic.orgashpublications.org Elevated this compound levels trap iron within macrophages, reducing its availability in the plasma. ashpublications.orgashpublications.org This sequestration is particularly relevant during inflammation. ashpublications.orgashpublications.org

Role in Innate Immunity and Host Defense

This compound plays a significant role in innate immunity, primarily through its impact on iron availability, a critical nutrient for both host and pathogen. asm.orgplos.orgfrontiersin.org

Iron Sequestration as an Antimicrobial Strategy

Iron is essential for the growth and virulence of most microorganisms. plos.orgfrontiersin.orgnih.gov During infection and inflammation, this compound production is significantly increased, largely mediated by pro-inflammatory cytokines like Interleukin-6 (IL-6). nih.govasm.orgashpublications.orgmdpi.comnih.gov This surge in this compound leads to hypoferremia, a condition characterized by low serum iron levels, due to the blocked release of iron from enterocytes and macrophages. nih.govmdpi.comashpublications.org This sequestration of iron within host cells is considered a crucial host defense mechanism, often referred to as "nutritional immunity," as it limits the availability of iron to invading pathogens, thereby restricting their growth and proliferation. mdpi.complos.orgfrontiersin.org

Interactions with Pathogen Iron Acquisition Mechanisms

Pathogens have evolved various strategies to acquire iron from their host environment, including the production of siderophores (high-affinity iron-chelating compounds) and mechanisms to utilize host iron-binding proteins like transferrin and lactoferrin. asm.orgplos.orgfrontiersin.org By reducing the amount of free iron in the circulation and sequestering it within cells, this compound directly interferes with these pathogen iron acquisition mechanisms. mdpi.complos.orgfrontiersin.org While this compound's primary antimicrobial effect is indirect through iron restriction, its role in influencing the iron landscape at the host-pathogen interface is critical for host defense. plos.orgfrontiersin.org However, some intracellular pathogens residing within macrophages may potentially benefit from the this compound-induced iron accumulation in these cells, highlighting the complex interplay between this compound and different types of infections. plos.orgsah.org.arfrontiersin.org

Local and Autocrine/Paracrine this compound Functions

Beyond its well-established endocrine action originating from the liver, this compound is synthesized in a variety of extra-hepatic tissues, suggesting important local roles. These local pools of this compound, acting in an autocrine (on the same cell) or paracrine (on nearby cells) manner, can modulate cellular iron export and potentially influence other cellular processes.

Production in Non-Hepatic Tissues (e.g., Macrophages, Heart, Kidney, Adipose Tissue, Spinal Cord)

This compound gene (HAMP) expression has been detected in numerous tissues other than the liver. While the contribution of this local production to systemic this compound levels is generally considered minor compared to hepatic synthesis, it is crucial for understanding tissue-specific iron regulation and other potential functions.

Macrophages: Macrophages, particularly those involved in iron recycling in the spleen and liver (Kupffer cells), are significant sites of extra-hepatic this compound production. This compound expression in macrophages is stimulated by bacterial pathogens and lipopolysaccharide (LPS), often dependent on TLR4 and NF-κB activities. plos.org Unlike hepatic this compound, macrophage this compound expression is not typically induced by iron loading in mice. plos.org Pro-inflammatory cytokines, such as TNF-α, can also induce this compound expression in leukocytes and lymphocytes. plos.org

Heart: this compound is expressed in cardiac myocytes. mdpi.comorganscigroup.com While cardiac this compound does not significantly contribute to systemic this compound levels, it is thought to act as an autocrine or paracrine regulator of ferroportin in the heart. mdpi.com Cardiac this compound expression has been shown to be upregulated by hypoxia and inflammation, in contrast to hepatic this compound which is suppressed by hypoxia. mdpi.comoup.com Increased this compound expression has been observed in rat hearts under hypoxic conditions and in models of acute myocardial infarction and myocarditis. mdpi.comoup.com

Kidney: The kidney also expresses this compound. nih.govmdpi.com While the kidney is primarily involved in the clearance and degradation of circulating this compound, local production may play a role in renal iron handling. nih.govnih.gov this compound levels are often elevated in chronic kidney disease (CKD), attributed to both decreased renal excretion and increased synthesis, potentially in response to inflammation. nih.govscielo.broup.com

Adipose Tissue: Adipose tissue has been identified as another site of this compound production. nih.govmdpi.comresearchgate.net Adipose tissue this compound production appears to be influenced by inflammatory stimuli, such as increased IL-6, and potentially by adipocyte hypoxia. researchgate.net Obesity, characterized by chronic low-grade inflammation, is associated with increased this compound expression in adipose tissue, which may contribute to iron dysregulation observed in obese individuals. researchgate.netnih.govoup.comnih.gov

Spinal Cord: this compound expression has been detected in the spinal cord and other areas of the central nervous system (CNS). nih.govmdpi.comindexcopernicus.comsemanticscholar.orgnih.gov In the spinal cord, this compound immunoreactivity has been found in both neurons and glial cells. nih.gov Studies in models of spinal cord injury have shown increased this compound expression. jneurosci.org

Other non-hepatic tissues reported to express this compound include monocytes, neutrophils, dendritic cells, keratinocytes, lungs, brain, intestine, stomach, pancreas, skeletal muscles, and testis. plos.orgorganscigroup.comnih.govmdpi.comsemanticscholar.orgresearchgate.net

Here is a table summarizing some non-hepatic tissues where this compound production has been observed:

TissueEvidence of ProductionKey Regulatory Factors
MacrophagesmRNA and protein expression plos.orgnih.govmdpi.comsemanticscholar.orgresearchgate.netLPS, Bacterial pathogens, TLR4, NF-κB, TNF-α, IL-6 plos.orgasm.org
HeartmRNA and protein expression in cardiomyocytes mdpi.comorganscigroup.comnih.govmdpi.comsemanticscholar.orgresearchgate.netHypoxia, Inflammation mdpi.comoup.com
KidneyExpression detected nih.govmdpi.comsemanticscholar.orgresearchgate.netInflammation (in CKD) nih.govscielo.br
Adipose TissuemRNA and protein expression nih.govmdpi.comresearchgate.netnih.govoup.comnih.govsemanticscholar.orgresearchgate.netInflammation (IL-6), Adipocyte hypoxia researchgate.netnih.govoup.comnih.gov
Spinal CordmRNA and protein expression in neurons and glial cells nih.govmdpi.comindexcopernicus.comsemanticscholar.orgnih.govInjury jneurosci.org, Inflammation indexcopernicus.comfrontiersin.org
MonocytesExpression detected plos.orgnih.govmdpi.comresearchgate.netLPS, Bacterial pathogens plos.org
NeutrophilsExpression detected plos.orgresearchgate.netLPS, Bacterial pathogens plos.org
Dendritic CellsExpression detected organscigroup.comresearchgate.netRelated to infection and inflammation organscigroup.com
KeratinocytesExpression detected organscigroup.comRelated to infection and inflammation organscigroup.com
LungsExpression detected (e.g., alveolar macrophages, epithelial cells) mdpi.comsemanticscholar.orgresearchgate.netInflammation mdpi.com
BrainWidespread distribution (e.g., cortex, hippocampus, spinal cord) in neurons and glia indexcopernicus.comsemanticscholar.orgnih.govfrontiersin.orgInflammation, Iron load indexcopernicus.comfrontiersin.org
IntestineExpression detected semanticscholar.org
StomachExpression detected semanticscholar.org
PancreasExpression detected semanticscholar.org
Skeletal MusclesExpression detected semanticscholar.org
TestisExpression detected semanticscholar.org

Specific Local Regulatory Effects

The local production of this compound allows for autocrine and paracrine signaling, primarily through its interaction with the iron exporter ferroportin (FPN). This interaction leads to the internalization and degradation of FPN, thereby reducing iron efflux from the cell. mdpi.comorganscigroup.comsemanticscholar.orgnih.gov

In Macrophages: Autocrine and paracrine this compound secreted by macrophages decreases iron efflux and promotes iron retention within these cells. plos.org This iron sequestration in macrophages is considered an important mechanism in innate immune defense, limiting iron availability to pathogens and potentially augmenting the activity of innate immune effector cells. plos.org Studies suggest that this compound-mediated iron loading in macrophages may increase their inflammatory potential. plos.org In the context of iron recycling, macrophage this compound can influence the release of iron from aged erythrocytes. asm.org Preliminary observations suggest that this compound plays a role in Kupffer cell response to iron overloading, influencing their proliferation rate. inviteo.fr

In the Heart: Cardiac this compound is believed to regulate local iron homeostasis in cardiomyocytes by acting on ferroportin. mdpi.comorganscigroup.comelifesciences.org This autocrine/paracrine regulation may protect cardiac tissue from iron loss when systemic this compound levels are low. mdpi.com In vitro studies indicate that this compound reduces FPN content and iron release in cardiomyocytes. nih.gov Increased cardiac this compound expression in response to hypoxia may contribute to increased cardiac ferritin content observed during ischemia. oup.com Research suggests that this compound produced by inflammatory cardiac macrophages can impair cardiac repair after injury by repressing reparatory cytokines like IL-4 and IL-13. ahajournals.org

In the Kidney: While the kidney clears circulating this compound, the presence of local this compound and ferroportin suggests a role in regulating iron reabsorption in tubular epithelial cells. nih.gov The renal this compound/ferroportin axis may influence kidney and systemic iron overload under conditions of excess iron availability. nih.gov Increased this compound levels in CKD could potentially contribute to renal injury by blocking iron export from renal tubules. nih.gov

In Adipose Tissue: The increased expression of this compound in adipose tissue in obesity suggests a local role in iron handling within this tissue. researchgate.netoup.comnih.gov As a pro-inflammatory adipokine, this compound produced by adipose tissue may contribute to the hypoferremia of inflammation seen in obese individuals. nih.gov

In the Spinal Cord: this compound in the spinal cord may be involved in brain iron homeostasis, potentially regulating the expression of iron transport proteins like DMT1 and ferroportin in neurons and glial cells. indexcopernicus.comnih.govfrontiersin.org Increased this compound expression after spinal cord injury might compromise the ability of astrocytes to export iron, potentially contributing to iron accumulation and oxidative damage. jneurosci.org

In other tissues: Local this compound production and action have also been suggested in other contexts. For instance, in the prostate, this compound is produced by both normal and cancerous cells and appears to function in an autocrine manner, decreasing ferroportin levels and maintaining cell viability. frontiersin.org This local this compound-ferroportin axis may support prostate biology. frontiersin.org In the placenta, while maternal this compound is a major determinant of fetal iron status, fetal hepatic this compound may exert an autocrine/paracrine effect on fetal hepatocytes, retaining iron for erythropoiesis. ashpublications.orgashpublications.org this compound expression in human airway epithelial cells and alveolar macrophages suggests a potential paracrine role in the lungs. mdpi.comresearchgate.net

The local effects of this compound, mediated through autocrine and paracrine mechanisms, highlight its diverse roles beyond systemic iron regulation, influencing cellular iron handling, immune responses, tissue repair, and potentially contributing to the pathophysiology of various local disease states.

Molecular Pathogenesis of Hepcidin Dysregulation in Disease States

Anemia of Inflammation/Chronic Disease (AI/ACD)

Anemia of Inflammation (AI), also known as Anemia of Chronic Disease (ACD), is a prevalent condition in patients with chronic inflammatory states, infections, autoimmune diseases, and cancer ashpublications.orgnih.gov. It is characterized by hypoferremia (low serum iron), iron sequestration in macrophages, and impaired erythropoiesis despite adequate or even increased body iron stores nih.govashpublications.orgjptcp.com. Elevated hepcidin (B1576463) levels are a key mediator of these abnormalities in AI/ACD escholarship.orgnih.govnih.gov.

Mechanism of this compound Overexpression in Chronic Inflammation

Chronic inflammation leads to the persistent production of inflammatory cytokines, which are central to the pathophysiology of ACD mdpi.com. This compound expression is induced during inflammation, primarily through the action of interleukin-6 (IL-6) ashpublications.orgmdpi.comnih.gov. The regulation of this compound expression is complex and involves multiple signaling pathways, including the IL-6/STAT3 pathway and the BMP/SMAD pathway mdpi.commdpi.com.

The IL-6/STAT3 pathway is a major regulator of this compound expression in response to inflammatory conditions mdpi.commdpi.com. IL-6, produced by inflammation, binds to its receptor (IL-6R) and gp130, leading to the activation of Janus kinases (JAK1/2) mdpi.comnih.gov. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3) mdpi.comnih.govmdpi.com. Phosphorylated STAT3 translocates into the nucleus and binds to the HAMP gene promoter, stimulating this compound transcription mdpi.comnih.govmdpi.comcambridge.org.

The BMP/SMAD pathway also contributes to this compound regulation during inflammation mdpi.commdpi.com. Bone morphogenetic proteins (BMPs), particularly BMP6, are key endogenous regulators of this compound expression nih.govresearchgate.net. BMPs bind to type I and type II BMP receptors and the co-receptor hemojuvelin (HJV) mdpi.comresearchgate.net. This binding initiates a signaling cascade that leads to the phosphorylation of receptor-regulated SMADs (SMAD1, SMAD5, SMAD8), which then form a complex with SMAD4 mdpi.comresearchgate.netmdpi.com. This SMAD complex translocates to the nucleus and binds to BMP-responsive elements on the HAMP promoter, increasing this compound transcription mdpi.comcambridge.orgresearchgate.netmdpi.com. While the BMP/SMAD pathway is primarily known for its role in iron-sensing regulation of this compound, it can also be influenced by inflammatory signals mdpi.commdpi.com.

Role of Inflammatory Cytokines in Iron Sequestration

Inflammatory cytokines, such as IL-6, interleukin-1β (IL-1β), interleukin-10 (IL-10), and interferon-γ (IFN-γ), play a significant role in the iron sequestration observed in AI/ACD ashpublications.orgnih.gov. These cytokines, particularly IL-6, are potent inducers of this compound synthesis in the liver ashpublications.orgnih.govnih.gov.

Elevated this compound levels lead to the internalization and degradation of ferroportin on the surface of cells responsible for releasing iron into the circulation, including macrophages, duodenal enterocytes, and hepatocytes nih.govnih.govmdpi.com. This action effectively blocks iron export from these cells nih.govnih.gov. In macrophages, which are crucial for recycling iron from aged red blood cells, increased this compound traps iron within these cells nih.govnih.gov. Similarly, this compound inhibits the absorption of dietary iron by reducing ferroportin on intestinal epithelial cells nih.govmdpi.com.

Beyond inducing this compound, some inflammatory cytokines can also directly influence cellular iron handling. For instance, IL-1β, IL-6, IL-10, and IFN-γ can promote iron uptake into macrophages and stimulate the production of ferritin, an iron storage protein, further contributing to iron retention within these cells ashpublications.orgnih.gov. This cytokine-mediated iron sequestration within the reticuloendothelial system is a hallmark of AI/ACD nih.govashpublications.org.

Molecular Basis of Hypoferremia in AI/ACD

The hypoferremia characteristic of AI/ACD is a direct consequence of increased this compound levels and the subsequent functional iron restriction nih.govashpublications.orgnih.gov. With elevated this compound binding to and degrading ferroportin, the release of iron from macrophages (the primary source of recycled iron) and the absorption of dietary iron from the intestine are significantly reduced nih.govnih.govmdpi.com.

This decreased iron efflux into the plasma leads to a reduction in serum iron levels, resulting in hypoferremia nih.govnih.gov. Although the body may have sufficient iron stores (reflected by normal to elevated ferritin levels), this iron is trapped within cells, particularly macrophages, and is not available for crucial processes like erythropoiesis (red blood cell production) nih.govashpublications.orgjptcp.com. This iron-restricted erythropoiesis, where the bone marrow lacks sufficient iron to produce hemoglobin despite available stores, is a primary cause of the anemia in AI/ACD nih.govashpublications.orgnih.gov.

Research findings highlight the strong correlation between inflammatory markers, such as IL-6, and this compound levels in patients with AI/ACD, underscoring the molecular link between inflammation and altered iron metabolism leading to hypoferremia and anemia jptcp.comphcogj.comelsevier.es.

Table 1: Molecular Mechanisms Contributing to Hypoferremia in AI/ACD

Molecular PlayerRole in AI/ACD PathogenesisEffect on Iron Metabolism
Inflammatory Cytokines (e.g., IL-6, IL-1β)Induce this compound expression; can directly influence macrophage iron handling. ashpublications.orgnih.govmdpi.comIncrease this compound production; promote iron uptake/storage in macrophages. ashpublications.orgnih.govmdpi.com
This compoundBinds to and degrades ferroportin. nih.govmdpi.comnih.govBlocks iron export from macrophages, enterocytes, hepatocytes. nih.govnih.govmdpi.com
FerroportinCellular iron exporter. nih.govmdpi.comnih.govReduced expression/function due to this compound binding. nih.govnih.govmdpi.com
MacrophagesStore and recycle iron. nih.govnih.govIron sequestration due to impaired export. nih.govnih.gov
Duodenal EnterocytesAbsorb dietary iron. nih.govmdpi.comReduced iron absorption due to impaired export. nih.govmdpi.com

Hereditary Hemochromatosis (HH)

Hereditary Hemochromatosis (HH) is a group of genetic disorders characterized by excessive iron absorption and progressive iron overload in various tissues and organs, leading to significant morbidity amegroups.orgelsevier.es. Most forms of HH are caused by mutations in genes that regulate this compound production, resulting in inappropriately low this compound levels relative to body iron stores nih.govjci.orgamegroups.org. This this compound deficiency leads to unchecked ferroportin activity and excessive iron release into the circulation and subsequent tissue deposition nih.govamegroups.org.

Molecular Consequences of HAMP Gene Mutations

Mutations in the HAMP gene, which encodes this compound, are a cause of a rare form of juvenile-onset hemochromatosis (Type 2B HH) cambridge.orgmedlineplus.gov. At least 14 mutations in the HAMP gene have been identified that can cause this disorder medlineplus.gov. These mutations typically result in the production of abnormal this compound with decreased or absent function nih.govmedlineplus.gov.

The HAMP gene provides instructions for producing the this compound prepropeptide, which is subsequently processed into the biologically active 25-amino acid peptide nih.govcambridge.org. Mutations in HAMP can lead to the production of truncated or misfolded this compound peptides that are unable to effectively bind to or induce the degradation of ferroportin nih.govmedlineplus.gov.

The molecular consequence of defective this compound due to HAMP mutations is a severe deficiency in functional this compound nih.govmedlineplus.gov. This lack of this compound signaling on ferroportin leads to unregulated iron export from duodenal enterocytes and macrophages nih.govamegroups.org. Consequently, there is increased intestinal iron absorption and excessive release of stored iron, resulting in systemic iron overload amegroups.orgmedlineplus.gov. Patients homozygous for deleterious HAMP mutations exhibit clinical phenotypes similar to those with severe this compound deficiency caused by other genetic defects cambridge.org.

Impact of HFE, TFR2, and HJV Gene Mutations on this compound Production

Mutations in the HFE, TFR2, and HJV genes are the most common causes of hereditary hemochromatosis (Type 1, Type 3, and Type 2A HH, respectively) jci.orgamegroups.orgelsevier.es. These genes encode proteins that are involved in the complex regulatory pathways that sense iron levels and signal for appropriate this compound production by the liver jci.orgamegroups.orgnih.gov.

HFE Gene Mutations: Mutations in the HFE gene, particularly the C282Y mutation, are the most frequent cause of HH (Type 1) elsevier.es. The HFE gene encodes a protein that interacts with transferrin receptor 1 (TFR1) and transferrin receptor 2 (TFR2) amegroups.orgnih.gov. HFE mutations impair the ability of the HFE protein to properly interact with TFR2 and potentially other components of the iron-sensing complex on hepatocytes amegroups.orgnih.gov. This defective interaction disrupts the signal transduction pathway that normally links high circulating iron (via diferric transferrin binding to TFR2) to increased this compound synthesis mdpi.comamegroups.orgnih.gov. The molecular consequence is inappropriately low this compound production relative to the body's iron stores amegroups.orgnih.gov.

TFR2 Gene Mutations: Mutations in the TFR2 gene cause Type 3 HH elsevier.es. TFR2 is a protein predominantly expressed in hepatocytes that binds holotransferrin (iron-bound transferrin) amegroups.orgnih.gov. TFR2 is thought to act as an iron sensor, and its interaction with HFE is crucial for signaling this compound production in response to increased iron levels mdpi.comamegroups.orgnih.gov. Mutations in TFR2 lead to a defective TFR2 protein that cannot properly sense iron or interact with HFE, resulting in impaired signal transduction and reduced this compound expression mdpi.comamegroups.orgnih.gov.

HJV Gene Mutations: Mutations in the HJV gene (also known as HFE2) cause Type 2A HH, a severe, early-onset form of the disorder jci.orgelsevier.es. The HJV gene encodes hemojuvelin, a glycosylphosphatidylinositol-linked protein that acts as a co-receptor for Bone Morphogenetic Proteins (BMPs), particularly BMP6, in the this compound regulatory pathway jci.orgmdpi.comnih.govresearchgate.net. HJV is crucial for amplifying the BMP signal that induces this compound expression via the SMAD pathway mdpi.comresearchgate.netmdpi.comhaematologica.org. HJV mutations disrupt this crucial signaling pathway, leading to severely reduced or undetectable levels of this compound nih.govjci.orgamegroups.org. This profound this compound deficiency results in massive iron overload starting in childhood jci.orgamegroups.org.

Table 2: Impact of Gene Mutations on this compound Production in Hereditary Hemochromatosis

Gene MutationAssociated HH TypeProtein Function Involved in this compound RegulationMolecular Consequence on this compound Production
HAMPType 2BEncodes this compound peptide. medlineplus.govProduction of non-functional this compound. medlineplus.gov
HFEType 1Interacts with TFR1 and TFR2 in iron-sensing pathway. amegroups.orgnih.govImpaired signaling for this compound synthesis. amegroups.orgnih.gov
TFR2Type 3Binds holotransferrin; acts as iron sensor and interacts with HFE. amegroups.orgnih.govImpaired iron sensing and signaling for this compound synthesis. amegroups.orgnih.gov
HJV (HFE2)Type 2ACo-receptor for BMPs (especially BMP6) in the BMP/SMAD signaling pathway. jci.orgmdpi.comresearchgate.netSeverely reduced or absent this compound production. nih.govjci.orgamegroups.org

Molecular Basis of Iron Overload

Iron overload disorders, such as hereditary hemochromatosis, are often characterized by inappropriately low levels of this compound relative to body iron stores ashpublications.orgfrontiersin.org. This deficiency in this compound leads to excessive iron absorption in the duodenum and increased iron release from macrophages and hepatocytes into the plasma ashpublications.orgnih.gov. With reduced this compound-mediated degradation of ferroportin, more iron is transported into the bloodstream, leading to increased transferrin saturation and the appearance of non-transferrin-bound iron (NTBI) frontiersin.org. This excess iron is then taken up by parenchymal cells in various organs, particularly the liver, pancreas, and heart, primarily via transporters like SLC39A14 (ZIP14), contributing to tissue damage and organ dysfunction frontiersin.orgpreprints.org.

Genetic mutations in genes involved in the this compound regulatory pathway are a primary cause of hereditary hemochromatosis. These include mutations in HFE, TFR2 (transferrin receptor 2), and HJV (hemojuvelin) ashpublications.orgbloodresearch.or.kr. These mutations can impair the signaling pathways that stimulate this compound production in response to iron, resulting in relative or absolute this compound deficiency and subsequent iron accumulation ashpublications.orgfrontiersin.org. For instance, mutations in HFE, TFR2, and HJV lead to decreased this compound responsiveness to iron ashpublications.org. Conversely, some forms of iron overload can result from mutations in ferroportin itself, rendering it resistant to this compound-mediated degradation, leading to increased iron export from cells despite the presence of this compound ashpublications.orgpnas.org.

Iron Refractory Iron Deficiency Anemia (IRIDA)

Iron Refractory Iron Deficiency Anemia (IRIDA) is a rare, inherited autosomal recessive disorder characterized by microcytic, hypochromic anemia that is poorly responsive to oral iron supplementation and only partially responsive to parenteral iron therapy sah.org.arnih.govchildrenshospital.orgnih.govorpha.net. This condition is fundamentally a disorder of systemic iron balance caused by inappropriate high levels of this compound sah.org.arnih.govresearchgate.net.

Molecular Basis of TMPRSS6 Gene Mutations

IRIDA is caused by mutations in the TMPRSS6 gene, which encodes a transmembrane serine protease known as matriptase-2 sah.org.arnih.govchildrenshospital.orgnih.gov. Matriptase-2 is primarily expressed in the liver and plays a crucial role in down-regulating this compound production sah.org.arnih.govnih.gov. Under normal physiological conditions, TMPRSS6 cleaves hemojuvelin (HJV), a co-receptor in the BMP/SMAD signaling pathway that promotes this compound transcription sah.org.arnih.govportlandpress.com. By cleaving HJV, TMPRSS6 dampens this signaling pathway, thereby preventing excessive this compound synthesis sah.org.arnih.gov.

Mutations in TMPRSS6 impair the function of matriptase-2, leading to an inability to appropriately suppress this compound expression, particularly in states of low iron ashpublications.orgsah.org.arresearchgate.net. Over 70 causative variants have been identified in TMPRSS6, including missense, nonsense, frameshift, and splice site alterations, spread throughout the gene nih.govportlandpress.compreventiongenetics.comnih.gov. These mutations result in defective matriptase-2 activity, leading to constitutively and inappropriately high this compound levels despite systemic iron deficiency nih.govnih.govresearchgate.net.

Consequences of Constitutively Elevated this compound

The constitutively elevated this compound levels in IRIDA patients lead to impaired iron absorption from the intestine and reduced release of recycled iron from macrophages nih.govnih.govresearchgate.net. This is due to this compound's action of binding to and inducing the degradation of ferroportin on the surface of duodenal enterocytes and macrophages sah.org.arpreventiongenetics.com. The resulting restriction of iron entry into the plasma limits the iron supply available for erythropoiesis, leading to iron-restricted erythropoiesis and the characteristic microcytic, hypochromic anemia nih.govorpha.netfrontiersin.org.

Patients with IRIDA exhibit laboratory findings consistent with this mechanism, including very low serum iron and transferrin saturation, along with normal to high serum this compound values nih.govorpha.net. Serum ferritin levels are typically within the normal range or can be slightly elevated after intravenous iron treatment nih.govorpha.net. The elevated this compound levels explain the refractoriness to oral iron, as absorbed iron is trapped within enterocytes, and the limited response to parenteral iron, as the release of iron from macrophages is inhibited nih.govresearchgate.net.

This compound in Cancer Biology

This compound's role extends beyond systemic iron homeostasis and is increasingly recognized for its involvement in cancer biology. Aberrant this compound expression within the tumor microenvironment can significantly impact iron availability for both cancer cells and immune cells, influencing tumor growth, progression, and the immune response mdpi.commdpi.comfrontiersin.org.

Aberrant this compound Expression in Tumor Microenvironment

Aberrant this compound expression has been observed in various cancer types, including colorectal, breast, lung, prostate, and liver cancers mdpi.commdpi.comnih.govfrontiersin.orgresearchgate.netmdpi.comspandidos-publications.com. While liver cancers may show reduced this compound expression compared to benign tissue, many other solid tumors exhibit increased this compound levels nih.govfrontiersin.org. This elevated this compound can originate from the cancer cells themselves or from cells within the tumor microenvironment, such as macrophages mdpi.commdpi.comfrontiersin.orgnih.gov.

Pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), which are often present at high levels in the tumor microenvironment, are potent stimulators of this compound synthesis mdpi.comashpublications.orgfrontiersin.org. IL-6, produced by tumor cells and surrounding stromal and immune cells, is particularly important in stimulating this compound production via the STAT3 signaling pathway mdpi.compreprints.orgmdpi.com. Hypoxia, a common feature of solid tumors, can also influence this compound expression aacrjournals.org.

The increased this compound expression in the tumor microenvironment contributes to a state of functional iron deficiency for certain cells, particularly immune cells, while potentially facilitating iron sequestration within cancer cells mdpi.comfrontiersin.org. This iron sequestration can support the high metabolic demands of rapidly proliferating cancer cells mdpi.comnih.gov.

Molecular Mechanisms of Iron Sequestration in Cancer Cells

Cancer cells often exhibit increased iron uptake and retention to fuel their rapid proliferation and metabolic processes mdpi.comnih.gov. One key molecular mechanism facilitating iron sequestration in cancer cells is the upregulation of this compound and the subsequent downregulation of ferroportin mdpi.commdpi.comfrontiersin.orgnih.gov. Cancer cell-derived this compound can act in an autocrine or paracrine manner to bind to ferroportin on the surface of cancer cells or surrounding cells, leading to its internalization and degradation mdpi.comfrontiersin.orgnih.gov.

Influence on Tumor Cell Proliferation and Metastasis (e.g., Wnt, NF-kB, EMT Pathways)

This compound plays a complex role in cancer, influencing tumor cell proliferation and metastasis, particularly in certain cancer types like colorectal cancer (CRC) and lung cancer. High levels of this compound produced by CRC cells are associated with enhanced tumor growth and prolonged cell survival nih.govmdpi.combohrium.comresearchgate.net. This effect is primarily mediated by this compound's action on ferroportin, leading to iron sequestration within cancer cells, which fuels their proliferation nih.govmdpi.combohrium.comresearchgate.net.

In non-small cell lung cancer cells, this compound has been shown to activate the NF-kB pathway, contributing to increased proliferation, invasion, and migration mdpi.com. Elevated this compound expression in lung cancer patients is significantly associated with metastasis and predicts an unfavorable prognosis mdpi.com.

While direct molecular links between this compound and canonical Wnt or broad EMT pathway activation are still under investigation, studies suggest potential indirect connections. For instance, silencing this compound in CRC cells has been observed to reduce markers associated with Epithelial-Mesenchymal Transition (EMT), a process crucial for metastasis bohrium.com. Inflammatory cytokines like IL-6 and TNF-α, known regulators of this compound, are also deeply involved in activating NF-kB and promoting EMT in various cancers frontiersin.orgoatext.comfrontiersin.org. The interplay between this compound, iron availability, inflammation, and these key signaling pathways highlights a complex network influencing tumor aggressive behavior.

Impact on Anti-Cancer Immune Response

This compound can significantly impact the anti-cancer immune response, particularly within the tumor microenvironment. In CRC, this compound expressed by cancer cells has been shown to restrain the induction of an efficient immune response against tumor antigens nih.govmdpi.combohrium.comresearchgate.net. This is achieved, in part, by targeting key immune cells, including CD8+ T cells and myeloid cells nih.govmdpi.combohrium.comresearchgate.net.

Furthermore, this compound expression in CRC has been found to correlate with markers characteristic of regulatory macrophages (e.g., CD206 and IL-10) mdpi.com. This suggests a role for this compound in promoting a tumor microenvironment that dampens anti-tumor immunity mdpi.com.

Conversely, research indicates that modulating this compound levels can influence anti-cancer immunity. Silencing this compound in CRC cells can induce pyroptosis, a form of programmed cell death that can enhance anti-cancer immunity bohrium.comresearchgate.net. This process involves the activation of caspases (like caspase-8) and the production of TNF-α, leading to the cleavage of Gasdermin E (GSDM E) and subsequent cell lysis and release of damage-associated molecular patterns researchgate.net. This compound silencing has also been shown to stimulate immune cell recruitment and activation, potentially increasing the response to immunotherapies like PD-1 blockers bohrium.com. Beyond its iron-regulatory functions, human this compound may also possess direct cytotoxic activity against certain cancer cells, such as myeloma cells, suggesting a potential role in innate anti-cancer immunity iiarjournals.org.

This compound in Liver Diseases

The liver is the primary site of this compound synthesis, making this compound's involvement in liver diseases particularly significant. Its role extends beyond iron regulation to influence metabolic processes and inflammation within the liver.

Role in Nonalcoholic Fatty Liver Disease (NAFLD) Pathogenesis

The role of this compound in the pathogenesis of Nonalcoholic Fatty Liver Disease (NAFLD) is an area of active research with some conflicting findings plos.org. NAFLD is closely linked to obesity, insulin (B600854) resistance, and dyslipidemia, and both iron and lipid metabolism are implicated in its development plos.org.

Some studies suggest that insufficient this compound production may be associated with more severe forms of NAFLD plos.org. However, other research has observed elevated hepatic this compound expression in patients with Nonalcoholic Steatohepatitis (NASH), a more severe form of NAFLD, particularly in those with hepatic iron deposition plos.orgscielo.org.mxelsevier.es. Chronic low-grade inflammation, a common feature of obesity and NAFLD, is a known stimulus for this compound expression and can contribute to iron overload and liver injury in this context nih.gov.

Hepatic iron overload is frequently observed in NAFLD and is associated with increased this compound expression and, interestingly, reduced expression of some inflammatory cytokines in patients with stainable hepatic iron elsevier.es. This suggests a complex interplay where elevated this compound might be a response to or a factor influencing the inflammatory state and iron accumulation in NAFLD.

Molecular Links to Hepatic Lipid Metabolism

Emerging evidence highlights molecular links between this compound and hepatic lipid metabolism, which are relevant to NAFLD pathogenesis. Studies have shown positive associations between the hepatic expression of this compound and iron metabolism-related genes (like FPN1, TfR2, and HJV) and the expression of key genes involved in lipid metabolism plos.org.

Research indicates that fatty acids, such as palmitic acid, can post-transcriptionally regulate human this compound genes plos.orgunmc.edu. Furthermore, the biologically active lipid derivative ceramide has been shown to induce this compound transcription, potentially via inflammatory JAK/STAT3 signaling pathways unmc.edu.

Experimental models, such as high-fat-fed this compound knockout mice, suggest a role for this compound and iron in regulating metabolic pathways in the liver. Lack of this compound expression in these mice inhibited hepatic lipid accumulation but induced early fibrosis wjgnet.com. Conversely, changes in ferroportin and this compound levels might contribute to increased iron accumulation observed in NAFLD/NASH nih.gov. Studies in rats on a high-fat diet have shown decreased hepatic this compound mRNA, while mice on a choline-deficient diet displayed a negative correlation between this compound/ferroportin mRNA and hepatic lipid concentration nih.gov. These findings collectively suggest a bidirectional relationship where lipid metabolism influences this compound expression, and this compound and iron status can impact hepatic lipid handling. The control of the HAMP gene (encoding this compound) by metabolic syndrome candidate genes like USF1 and USF2 further underscores the link between lipid, glucose, and iron metabolism haematologica.org.

This compound in Other Systemic Conditions

This compound's influence extends to other systemic conditions characterized by disordered iron metabolism and inflammation.

Molecular Aspects in Chronic Kidney Disease-Associated Anemia

Anemia is a prevalent and significant complication of Chronic Kidney Disease (CKD), resulting from a combination of factors including reduced erythropoietin (EPO) production, iron deficiency, inflammation, and dysregulated iron metabolism mediated by this compound mdpi.comfrontiersin.org.

In CKD, elevated plasma this compound levels are frequently observed and show a negative correlation with the estimated Glomerular Filtration Rate (eGFR) mdpi.comresearchgate.net. This elevation is primarily attributed to two factors: the presence of chronic inflammation common in CKD, which stimulates this compound synthesis (often via IL-6 signaling activating the JAK2/STAT3 pathway), and decreased renal clearance of this compound due to impaired kidney function mdpi.comfrontiersin.orgresearchgate.netjournals.ac.zanih.gov. The kidneys are responsible for filtering and degrading this compound journals.ac.zanih.gov.

Mechanisms in Thalassemia and Ineffective Erythropoiesis

In thalassemia syndromes, a group of inherited blood disorders characterized by reduced or absent globin chain synthesis, this compound dysregulation plays a crucial role in the development of iron overload nih.govehaweb.org. Despite often having increased body iron stores, patients with thalassemia, particularly those with ineffective erythropoiesis, exhibit inappropriately low this compound levels relative to their iron burden nih.govehaweb.orgmedsci.org.

Ineffective erythropoiesis, a hallmark of many thalassemia types, involves the premature destruction of erythroid precursors in the bone marrow ehaweb.orgfrontiersin.org. This heightened, yet unproductive, erythropoietic activity strongly suppresses this compound expression elifesciences.orgnih.govresearchgate.net. The suppression is thought to be mediated, at least in part, by erythroid-derived factors, such as erythroferrone (ERFE), which is produced by erythroblasts in response to erythropoietin (EPO) stimulation and acts to inhibit this compound synthesis mdpi.commdpi.com.

The combination of increased dietary iron absorption, driven by low this compound, and iron loading from frequent blood transfusions (in transfusion-dependent forms) leads to significant iron overload in thalassemia patients nih.govmjhid.org. The dysregulation of this compound in thalassemia is complex, with the suppressive effect of ineffective erythropoiesis often overriding the stimulatory effect of iron overload ehaweb.orgmedsci.org. Studies have shown that this compound levels are significantly lower in non-transfusion-dependent thalassemia (NTDT) compared to transfusion-dependent thalassemia (TDT), and in NTDT, this compound levels are more strongly correlated with markers of ineffective erythropoiesis than with iron overload medsci.org.

Research findings highlight the imbalance between erythropoiesis and iron metabolism in thalassemia. For instance, a study comparing this compound levels in NTDT, TDT, and healthy controls found significantly lower this compound in both thalassemia groups, with levels lower in NTDT than TDT medsci.org. This compound levels in thalassemia patients were negatively correlated with erythropoiesis markers like EPO, GDF15, and sTfR, and positively correlated with ferritin and hemoglobin only in TDT patients medsci.org.

Patient Group This compound Level (ng/mL) Serum Ferritin (ng/mL)
Healthy Controls 115.7 -
Non-Transfusion-Dependent Thalassemia (NTDT) 14.6 -
Transfusion-Dependent Thalassemia (TDT) 31.6 -

Note: Data for serum ferritin in healthy controls and NTDT were not available in the provided text snippet.

Modulation in Pregnancy

During healthy pregnancy, significant physiological changes occur to meet the increased iron demands of the mother and the developing fetus nih.govtmj.ro. This compound plays a critical role in adapting systemic iron homeostasis to these demands nih.govtmj.ro.

In uncomplicated pregnancies, maternal this compound levels are typically lower than in non-pregnant women, and they progressively decrease as pregnancy advances, reaching their lowest levels in the third trimester nih.govmdpi.comtandfonline.comashpublications.org. This physiological suppression of this compound enhances maternal dietary iron absorption and facilitates the transfer of iron across the placenta to the fetus, ensuring sufficient iron availability for fetal growth and erythropoiesis nih.govmdpi.comtmj.roashpublications.org.

While the exact mechanisms responsible for maternal this compound suppression during pregnancy are not fully understood, several factors are thought to contribute nih.govashpublications.org. The increased iron demand for fetal erythropoiesis is believed to be a major driver nih.gov. Although hormones like estrogen and prolactin increase dramatically during pregnancy and have been implicated in this compound regulation, studies suggest they may not be the primary mediators of maternal this compound suppression ashpublications.orgnih.gov. Some research indicates that this compound regulation by iron and erythropoiesis signals is preserved in pregnancy nih.gov.

However, this compound modulation in pregnancy can be affected by various conditions. Inflammatory states, such as preeclampsia and obesity, are associated with higher this compound levels compared to healthy pregnancies nih.govnih.govnutrition.org. This elevated this compound in inflammatory conditions can potentially restrict iron availability for both the mother and the fetus nih.govnih.gov. Studies have shown a positive correlation between inflammatory markers like C-reactive protein (CRP) and this compound in complicated pregnancies nih.govnutrition.org. Additionally, vitamin D deficiency, which is prevalent in pregnancy, may also elevate this compound levels, potentially exacerbating iron deficiency anemia tmj.ro.

Research findings illustrate the changes in this compound levels throughout pregnancy. A longitudinal study showed that this compound was low during pregnancy and increased around delivery and postpartum tandfonline.com. Another study observed that this compound concentrations were lower at 20 weeks and even lower at 30 weeks of gestation compared to 14 weeks lshtm.ac.uk.

Gestational Period This compound Level (approximate trend)
First Trimester May slightly increase or be similar to non-pregnant escholarship.orgnih.gov
Second Trimester Decreases nih.govmdpi.comtandfonline.comashpublications.org
Third Trimester Lowest levels nih.govmdpi.comtandfonline.comashpublications.org
Around Delivery Increases tandfonline.com
Postpartum Increases, returning towards pre-pregnancy levels nih.govtandfonline.com

Note: This table represents a general trend observed in studies and specific values can vary.

Studies also indicate that in healthy pregnancies with sufficient iron supplementation, this compound may not always reflect iron status during gestation, suggesting alternative or additional suppressive mechanisms at play tandfonline.com. However, during delivery, this compound has been shown to correlate with inflammatory markers tandfonline.com.

Research Methodologies and Experimental Models in Hepcidin Biology

In vitro Cell Culture Models

In vitro models are indispensable for examining the direct effects of various stimuli on hepcidin (B1576463) expression at the cellular level. These systems offer a controlled environment to study the signaling pathways that respond to iron, inflammation, and other physiological cues.

Hepatocytes are the primary source of circulating this compound. ashpublications.orgahajournals.org Consequently, primary hepatocytes and hepatoma-derived cell lines are cornerstone models for studying this compound regulation.

Primary Hepatocyte Cultures: Freshly isolated primary mouse hepatocytes have proven to be a robust model for studying the regulation of this compound by iron. ashpublications.org Unlike many cell lines, these primary cells retain the necessary components to respond to physiologic iron stimuli, such as holotransferrin, with an increase in this compound mRNA expression. ashpublications.org Studies using these cells have been crucial in demonstrating that hepatocytes constitute a sufficient system for iron sensing and this compound regulation. ashpublications.org They have also been used to show that this compound can target the iron exporter ferroportin for degradation directly on hepatocytes, identifying the liver cell itself as a target for this compound's action. haematologica.org

Hepatoma Cell Lines: Human hepatoma cell lines, such as HepG2 and Huh7, are widely used due to their accessibility and ease of manipulation. While some conventional cultures initially failed to show a consistent this compound response to iron, they have been instrumental in dissecting the inflammatory regulation of this compound. ashpublications.orgwjgnet.com For example, these cells are used to study the induction of this compound by inflammatory cytokines like Interleukin-6 (IL-6) through the JAK-STAT3 signaling pathway. ashpublications.orgnih.gov More recent studies have established protocols using these cell lines to investigate iron-sensing pathways, including the response to ferric ammonium citrate (FAC) and the role of the BMP-SMAD signaling pathway. wjgnet.comnih.gov

Macrophages also express this compound, which is thought to act in an autocrine or paracrine manner to control local iron release, particularly during infection and inflammation. ahajournals.orgnih.gov

Macrophage Cell Lines: Murine macrophage cell lines like RAW 264.7 and J774, as well as primary peritoneal macrophages, are common models. nih.gov Research using these cells has shown that lipopolysaccharide (LPS), a component of bacterial cell walls, induces this compound expression. nih.gov These models have been critical in demonstrating that the regulation of this compound in macrophages differs from that in hepatocytes; for instance, Bone Morphogenetic Proteins (BMPs) like BMP4 and BMP6 require the presence of LPS to stimulate this compound expression in macrophages, a process dependent on NF-κB signaling. nih.gov

Cell Line/TypeCell OriginKey Applications in this compound Research
Primary Mouse Hepatocytes Murine LiverStudying physiological iron (holotransferrin) sensing and this compound regulation; demonstrating direct this compound action on hepatocyte ferroportin. ashpublications.orghaematologica.org
HepG2, Huh7 Human HepatomaInvestigating inflammatory signaling pathways (e.g., IL-6/STAT3) and iron-sensing mechanisms (e.g., BMP/SMAD). ashpublications.orgwjgnet.comnih.gov
RAW 264.7, J774 Murine MacrophageExamining this compound induction by inflammatory stimuli (e.g., LPS) and the role of BMP signaling in macrophages. nih.gov
THP-1 Human MonocyticDifferentiated into macrophages for use in co-culture systems to study macrophage-hepatocyte interactions. wjgnet.comnih.gov
Caco-2 Human Colorectal AdenocarcinomaUsed in co-culture with liver cells to model intestinal iron absorption and its regulation by hepatic this compound. chalmers.senih.gov

To better mimic the complex intercellular communication that occurs in vivo, researchers have developed co-culture systems. These models are crucial for understanding how different cell types interact to regulate this compound and systemic iron balance.

Macrophage-Hepatocyte Co-cultures: Co-culture models using macrophages (like differentiated THP-1 cells) and hepatocytes (like Huh7 cells) have been established to study the interplay between these two cell types during inflammation. wjgnet.comnih.gov These studies show that macrophages significantly enhance the induction of this compound in hepatocytes in response to LPS, demonstrating a paracrine signaling mechanism. ashpublications.orgnih.gov Increasing the ratio of macrophages to hepatocytes leads to a corresponding increase in this compound expression, highlighting the influential role of macrophages in hepatic this compound regulation. ashpublications.org

Intestinal-Liver Co-cultures: To model the gut-liver axis of iron regulation, a co-culture system using Caco-2 intestinal cells and HepG2 liver cells has been developed. chalmers.senih.gov In this model, the two cell types are separated but share a common medium, allowing for communication via secreted factors. chalmers.se This system demonstrated that the presence of liver cells influences iron transport in the intestinal cells and that the system can respond to iron loading with increased this compound production from the HepG2 cells. chalmers.senih.gov This, in turn, was shown to decrease the expression of the iron exporter ferroportin in the Caco-2 cells, effectively modeling the systemic feedback loop where hepatic this compound controls intestinal iron absorption. chalmers.senih.gov

Genetic Animal Models

Genetically engineered mouse models have been invaluable for understanding the physiological role of this compound and its regulators in vivo. These models allow for the study of systemic effects and long-term consequences of dysregulated this compound expression, often recapitulating human iron disorders. plos.org While humans have a single this compound gene, mice possess two, Hamp1 and Hamp2. plos.org

The most direct way to study this compound's function has been through models of its complete absence or overexpression.

This compound Knockout (KO) Models: Mice with a targeted deletion of the this compound gene (Hamp1 KO) exhibit a phenotype of severe iron overload. ashpublications.org This includes increased plasma iron and massive iron accumulation in parenchymal tissues, particularly the liver, which closely mimics the human disease hereditary hemochromatosis. ashpublications.orgpnas.org The development of a liver-specific this compound knockout mouse demonstrated that hepatic this compound is the primary source for regulating systemic iron homeostasis, as these mice fully recapitulate the severe iron overload phenotype of the total knockout mice, indicating that extra-hepatic sources of this compound cannot compensate. ashpublications.org

This compound Transgenic (Overexpression) Models: Conversely, transgenic mice engineered to overexpress this compound in the liver suffer from severe iron deficiency anemia. nih.govpnas.orgnih.gov These mice display reduced body size, pallor, and characteristic features of iron-deficient red blood cells, such as microcytosis and hypochromia. nih.govpnas.org The severity of this phenotype correlates directly with the level of this compound transgene expression. nih.gov These models provided definitive proof that this compound is a negative regulator of iron availability and were crucial in establishing its role as the principal iron-regulatory hormone. nih.govpnas.org

Model TypeGenetic ModificationKey PhenotypeHuman Disease Correlation
This compound Knockout Deletion of Hamp1 geneSevere systemic iron overload, increased plasma iron, parenchymal iron deposition. ashpublications.orgpnas.orgHereditary Hemochromatosis
This compound Transgenic Overexpression of this compound in the liverSevere microcytic, hypochromic iron deficiency anemia, reduced body iron levels. nih.govpnas.orgIron-Refractory Iron Deficiency Anemia (IRIDA)

Understanding the signaling pathways that control this compound expression has been greatly facilitated by knockout mouse models for key regulatory proteins. These models have been instrumental in piecing together the molecular machinery of iron sensing.

Hfe, Tfr2, and Hjv Knockout Models: Mice lacking Hfe, Transferrin receptor 2 (Tfr2), or Hemojuvelin (Hjv) all develop iron overload due to inappropriately low this compound levels. plos.orgnih.gov These models mirror the different forms of hereditary hemochromatosis in humans and established that HFE, TFR2, and HJV are positive regulators of this compound expression, acting upstream in the iron-sensing pathway. nih.govnih.gov Studies in these mice were critical for linking these proteins to the BMP/SMAD signaling cascade that activates this compound transcription. nih.gov

Tmprss6 Models: In contrast, mutations or deletion of Tmprss6 (which encodes the serine protease Matriptase-2) result in inappropriately high this compound levels and a phenotype of iron-refractory iron deficiency anemia (IRIDA). nih.govnih.gov The mask mouse, which has a natural mutation in Tmprss6, was one of the first models to demonstrate this effect. nih.gov These animal models established TMPRSS6 as a crucial negative regulator of this compound. nih.govresearchgate.net The mechanism involves TMPRSS6 cleaving membrane-bound HJV, which dampens the BMP/SMAD signal for this compound transcription. nih.govresearchgate.net

Molecular Biological Techniques

A variety of molecular biology techniques are routinely employed in both in vitro and in vivo studies to quantify changes in this compound expression and elucidate its regulatory pathways.

Quantitative Real-Time PCR (qRT-PCR): This is the most common method used to measure the expression of this compound mRNA and the mRNA of its regulatory genes in cells and tissues. ashpublications.orgnih.govnih.gov It allows for precise quantification of changes in gene transcription in response to stimuli like iron or inflammation.

Western Blotting: This technique is used to detect and quantify specific proteins. In this compound research, it is essential for analyzing the expression of proteins involved in its signaling pathways (e.g., phosphorylated SMADs to measure BMP pathway activation) and its downstream targets, most notably the iron exporter ferroportin. nih.govresearchgate.net

Mass Spectrometry (MS): Because generating high-quality antibodies against the small this compound peptide has been challenging, MS-based methods have been developed for the accurate quantification of bioactive this compound peptide in serum and urine. plos.orgashpublications.org This allows researchers to measure the circulating hormone directly, rather than relying on mRNA levels as a surrogate. plos.org

Immunofluorescence and Immunohistochemistry: These imaging techniques are used to visualize the localization of proteins within cells and tissues. For example, immunofluorescence can be used to track the this compound-induced internalization and degradation of ferroportin from the cell membrane. researchgate.net

Gene Silencing (RNAi): Transient gene silencing using small interfering RNA (siRNA) is a powerful tool in cell culture models to study the function of specific genes. It has been used to knock down this compound expression in renal cell lines to investigate its local roles or to silence regulators like Tmprss6 to study the impact on this compound signaling. researchgate.netnih.gov

Transcriptional Reporter Assays

Transcriptional reporter assays are fundamental tools for dissecting the regulatory mechanisms of this compound gene (HAMP) expression. These assays typically involve cloning the this compound promoter region upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP), in a plasmid vector. This construct is then introduced into cultured cells, often of hepatic origin like HepG2 cells, to study how various stimuli and transcription factors influence promoter activity.

By measuring the expression of the reporter gene, researchers can quantify the transcriptional response to specific signaling molecules or genetic manipulations. For instance, reporter assays have been instrumental in demonstrating the p53-dependent transcriptional activation of the this compound promoter. nih.gov These studies identified a putative p53 response element in the HAMP promoter and used reporter constructs to confirm that p53 binding directly activates this compound transcription. nih.gov Similarly, STAT3 reporter assays in HepG2 cells are utilized to investigate the inflammatory signaling pathways that converge on this compound regulation, particularly in response to cytokines like Interleukin-6 (IL-6). youtube.com

These assays are also valuable for screening potential therapeutic agents that modulate this compound expression. By treating cells transfected with a this compound promoter-reporter construct with various compounds, it is possible to identify molecules that either enhance or suppress this compound transcription, offering potential avenues for treating iron-related disorders. youtube.com

Chromatin Immunoprecipitation (ChIP) for Promoter Binding Studies

Chromatin immunoprecipitation (ChIP) is a powerful technique used to identify the in vivo interactions between proteins, such as transcription factors, and specific genomic regions, including the this compound promoter. cellsignal.comnih.govnih.gov This method involves cross-linking proteins to DNA within intact cells, followed by chromatin fragmentation. An antibody specific to the protein of interest is then used to immunoprecipitate the protein-DNA complexes. thermofisher.com The associated DNA is subsequently purified and can be identified by techniques like PCR (ChIP-PCR) or sequencing (ChIP-seq). cellsignal.com

ChIP assays have been crucial in confirming the direct binding of key transcription factors to the this compound promoter. For example, ChIP has been successfully employed to demonstrate the binding of the transcription factor c-Jun to the AP-1 binding region on the mouse this compound promoter in response to inflammatory stimuli like lipopolysaccharide (LPS). pubcompare.ai Furthermore, ChIP assays were used to confirm that the tumor suppressor p53 directly binds to a specific response element within the human this compound gene promoter, solidifying its role as a transcriptional regulator of this compound. nih.gov These studies provide direct evidence of the molecular machinery that controls this compound expression under various physiological and pathological conditions.

Transcription FactorPromoter RegionExperimental ContextReference
c-JunAP-1 binding regionLPS-treated AML12 cells pubcompare.ai
p53p53 response element (p53RE)Human hepatoma cells nih.gov

Gene Expression Profiling (e.g., qPCR, RNA-Seq)

Gene expression profiling techniques are essential for quantifying the levels of this compound mRNA and understanding its regulation in various biological contexts. Quantitative real-time polymerase chain reaction (qPCR) is a widely used method to measure this compound mRNA expression in tissues and cells. jst.go.jpnih.gov For instance, RT-qPCR has been used to study this compound mRNA expression in liver biopsy specimens from patients with chronic hepatitis C and liver cirrhosis, revealing correlations between this compound levels and disease progression. jst.go.jp This technique allows for the precise quantification of gene expression changes in response to iron status, inflammation, or erythropoietic signals. who.int

RNA sequencing (RNA-Seq) offers a more comprehensive approach to gene expression analysis, providing a global view of the transcriptome. RNA-Seq can be employed to identify novel genes and pathways that are co-regulated with this compound or that are affected by changes in this compound expression. In studies involving cell lines with modified this compound expression (e.g., knockdown or overexpression), RNA-Seq can elucidate the broader cellular response and identify downstream targets or compensatory mechanisms. jst.go.jp The data obtained from RNA-Seq is often validated using qPCR for specific genes of interest. researchgate.net

Protein-Protein Interaction Studies

Understanding the function of this compound and its regulatory network necessitates the study of its interactions with other proteins. The primary interaction of this compound is with its receptor, the iron exporter ferroportin. mdpi.comnih.govnih.gov The binding of this compound to ferroportin is a critical event that leads to the internalization and degradation of ferroportin, thereby blocking cellular iron export. nih.gov

In addition to the this compound-ferroportin axis, research has focused on the protein-protein interactions that regulate this compound synthesis. These studies have revealed a complex interplay between several key proteins, including:

Matriptase-2 (MT2) and Hemojuvelin (HJV): In vivo studies in mice have shown that these two proteins interact, with the absence of one affecting the levels of the other. mdpi.com MT2 is a negative regulator of this compound, and its interaction with HJV is crucial for modulating this compound expression. mdpi.comjci.org

Hereditary Hemochromatosis Protein (HFE) and Transferrin Receptor 2 (TfR2): The formation of a complex between HFE and TfR2 is required for the transcriptional upregulation of this compound in response to iron-loaded transferrin. jci.orgnih.gov This interaction is a key component of the iron-sensing mechanism in hepatocytes. nih.gov

Janus Kinase 2 (Jak2): Following this compound binding to ferroportin, Jak2 is recruited and activated, leading to the phosphorylation of ferroportin. pnas.org This phosphorylation event is a critical step for the subsequent internalization and degradation of the iron exporter. pnas.org

These protein-protein interactions are investigated using a variety of techniques, including co-immunoprecipitation, yeast two-hybrid screens, and in vivo studies using genetically modified animal models.

Biochemical and Biophysical Analyses

Biochemical and biophysical methods are indispensable for the quantitative measurement of this compound and for elucidating the cellular consequences of its interaction with ferroportin.

Assays for this compound Quantification (e.g., Mass Spectrometry-based, Immunoassays for research applications)

Accurate quantification of this compound in biological fluids is crucial for both research and clinical applications. nih.gov The two main approaches for measuring this compound concentrations are mass spectrometry (MS)-based methods and immunoassays.

Mass Spectrometry-based Assays: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a highly specific and quantitative method for measuring the biologically active form of this compound, This compound-25 (B1576460). nih.govresearchgate.net This technique can distinguish this compound-25 from its smaller, biologically inactive isoforms. nih.gov LC-MS/MS assays have been developed for both human and mouse serum, providing a valuable tool for preclinical and clinical studies of iron disorders. researchgate.net

Immunoassays: Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are more widely available and suitable for high-throughput analysis. scispace.comnih.govresearchgate.net These assays utilize antibodies that recognize this compound. However, a key difference from MS-based methods is that most immunoassays measure total this compound, including various isoforms, not just the active this compound-25. nih.gov This can lead to discrepancies in measured concentrations, with immunoassays often reporting higher values than MS-based methods, particularly in inflammatory conditions where smaller isoforms may be more abundant. nih.gov

Assay TypeAnalyte MeasuredKey FeaturesReference
LC-MS/MSBioactive this compound-25High specificity; distinguishes isoforms nih.govresearchgate.net
Immunoassay (ELISA)Total this compound (all isoforms)High-throughput; lower cost scispace.comnih.govresearchgate.net

Ferroportin Turnover and Localization Studies

Investigating the fate of ferroportin following this compound binding is essential for understanding the mechanism of action of this hormone. Studies in hepatocyte culture systems have demonstrated that both endogenously produced and synthetic this compound lead to the degradation of membrane-associated ferroportin. haematologica.org This confirms that hepatocytes, in addition to producing this compound, are also a target for its regulatory action. haematologica.org

Mutations in the ferroportin gene can lead to a form of hemochromatosis (Type 4), which can be classified based on the functional consequences for ferroportin. wikipedia.org "Loss-of-function" mutations can impair the proper localization of ferroportin to the cell membrane, while "gain-of-function" mutations can render ferroportin resistant to this compound-mediated internalization and degradation. wikipedia.org

Techniques such as immunofluorescence microscopy are used to visualize the localization of ferroportin within cells. These studies can show the co-localization of this compound and ferroportin, providing visual evidence of their interaction at the cellular level. researchgate.net By tracking the levels of ferroportin protein over time after this compound treatment, researchers can determine the rate of ferroportin turnover and how this is affected by different physiological or pathological conditions. These studies have been fundamental in establishing the this compound-ferroportin interaction as the central regulatory axis of systemic iron homeostasis. nih.gov

Iron Flux Measurement Techniques

The study of this compound's role as the master regulator of systemic iron homeostasis relies on precise methods to measure the movement of iron into, out of, and between different cellular compartments. These iron flux measurement techniques are critical for understanding how this compound controls dietary iron absorption, macrophage iron recycling, and hepatocyte iron storage. Methodologies range from in vivo studies using isotopic tracers in whole organisms to in vitro assays quantifying iron transport in cultured cells.

In Vivo Iron Absorption and Distribution Studies

Stable Isotope Tracers A primary method for quantifying systemic iron flux, particularly intestinal absorption and subsequent utilization, involves the use of stable (non-radioactive) iron isotopes such as ⁵⁴Fe, ⁵⁷Fe, and ⁵⁸Fe. nih.gov These isotopes are safe for use in human subjects and allow for detailed kinetic studies. nih.gov

The general methodology involves:

Administration: A precisely measured dose of an enriched stable iron isotope is administered orally, often as a ferrous sulfate solution. In some study designs, a different isotope is administered intravenously to simultaneously assess iron utilization independent of absorption. nih.gov

Sample Collection: Blood samples are collected at specific time points. A sample taken 14 days post-administration is typically used to measure the incorporation of the isotope into erythrocyte hemoglobin. nih.gov Plasma samples may be collected at earlier, more frequent intervals to evaluate the rate and pattern of iron appearance in the circulation. nih.gov

Analysis: The isotopic composition of iron in the collected samples is measured using techniques like thermal ionization mass spectrometry (TIMS) or multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS). nih.gov By comparing the isotopic ratios in the sample to the natural abundance, researchers can calculate the amount of the administered tracer that was absorbed and incorporated into red blood cells.

Studies utilizing this technique have demonstrated a direct link between serum this compound concentrations and the regulation of iron absorption. For instance, research in iron-depleted women showed that oral iron doses of 80 mg or higher led to a significant increase in serum this compound at 8 and 24 hours post-administration. This this compound spike directly correlated with a decrease in the absorption of a second iron dose given on a consecutive day, confirming this compound's inhibitory role.

Data Table 1: Effect of Consecutive Day Oral Iron Doses on this compound and Iron Bioavailability

This table summarizes findings on how different doses of oral iron affect serum this compound levels and the subsequent absorption of a second iron dose in iron-depleted women.

Oral Iron DoseSerum this compound Increase at 24h (vs. Control)Decrease in Iron Absorption from Second DoseReference
40 mgNot SignificantNot Significant
80 mgSignificant~37%
160 mgSignificant~31%
240 mgSignificant~45%

Tied-Off Duodenal Loop in Animal Models A classic and effective technique for measuring intestinal iron absorption in vivo, particularly in rodent models, is the tied-off duodenal loop method. ashpublications.orgcambridge.org This surgical procedure allows for the direct measurement of both the uptake of iron into the intestinal mucosa and its subsequent transfer into the systemic circulation.

The procedure involves:

Anesthetizing the animal (e.g., a mouse) and exposing the small intestine.

Ligating (tying off) a small segment of the proximal duodenum, creating an isolated loop.

Injecting a solution containing a radioactive iron isotope (e.g., ⁵⁹Fe) into the lumen of the loop.

After a set incubation period (e.g., 10-30 minutes), the loop is removed, and the animal is monitored.

Radioactivity is measured in the removed duodenal segment (representing mucosal uptake) and in the remaining carcass (representing transfer to the circulation). ashpublications.org

Using this model, researchers have demonstrated that injecting synthetic this compound into mice significantly reduces both mucosal iron uptake and the transfer of iron to the carcass. ashpublications.orgnih.gov These studies provided direct evidence that this compound inhibits the initial step of duodenal iron absorption. ashpublications.org The effect was observed in wild-type, iron-deficient, and Hfe knockout mice, indicating that this compound's action is independent of the animal's iron status or Hfe genotype. ashpublications.orgnih.gov

Data Table 2: Impact of Exogenous this compound on Duodenal Iron Flux in Mice

This table shows the results from a tied-off duodenal loop experiment in mice, demonstrating the inhibitory effect of injected this compound on iron absorption.

Treatment GroupGenotypeMucosal Iron Uptake (pmol/mg)Iron Transfer to Carcass (pmol/mg)Reference
Saline (Control)Wild-Type~35~15 ashpublications.orgresearchgate.net
This compound (50 µg)Wild-Type~15~5 ashpublications.orgresearchgate.net
Saline (Control)Hfe Knockout~60~30 ashpublications.orgresearchgate.net
This compound (50 µg)Hfe Knockout~25~10 ashpublications.orgresearchgate.net

In Vitro Cellular Iron Flux Assays

To investigate the molecular mechanisms of this compound action, researchers use in vitro assays with cultured cells to measure the movement of iron across the cell membrane. These assays are crucial for studying the this compound-ferroportin interaction. nih.govfrontiersin.org

Cellular Iron Export (Efflux) Measurement This technique directly quantifies the rate at which cells export iron, a process primarily mediated by the iron transporter ferroportin. nih.gov

A common protocol is as follows:

Cell Culture: Macrophage cell lines (e.g., J774, RAW 264.7) or other cells engineered to express ferroportin are used. ashpublications.org

Iron Loading: Cells are incubated with a medium containing a radioactive iron isotope, typically ⁵⁵Fe or ⁵⁹Fe, bound to transferrin. This allows the cells to take up and accumulate radioactive iron.

Efflux Measurement: After loading, the cells are washed and incubated in a fresh, iron-free medium. At various time points, the amount of radioactivity released from the cells into the medium is measured using a scintillation counter. This represents the iron that has been exported.

This compound Treatment: To test the effect of this compound, the peptide is added to the efflux medium. A reduction in the rate of radioactivity appearing in the medium, compared to untreated control cells, indicates that this compound is inhibiting iron export. nih.gov

These assays have been instrumental in showing that this compound binds to ferroportin, leading to the transporter's internalization and degradation, thereby blocking cellular iron export. nih.govfrontiersin.org Studies in erythroblast cell lines have shown that treatment with this compound decreases the expression of ferroportin on the cell membrane and increases the intracellular iron content, confirming its regulatory role in these specific cells. researchgate.net

Data Table 3: Effect of this compound on Protein Expression and Iron Status in Erythroblasts

This table illustrates the findings from in vitro studies on fetal liver erythroblasts treated with this compound, showing changes in key iron-related proteins.

TreatmentFerroportin (FPN1) ExpressionTransferrin Receptor 1 (TfR1) ExpressionL-Ferritin (Intracellular Storage)Reference
ControlBaselineBaselineBaseline researchgate.net
This compound (1 µg/mL)DecreasedDecreasedIncreased researchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Novel Regulatory Pathways and Upstream Sensors

While the major pathways regulating hepcidin (B1576463) expression, such as the BMP/SMAD, HFE/TFR2, and IL-6/STAT3 pathways, are relatively well-established, the intricate details and potential novel regulatory mechanisms are still being explored. bohrium.comnih.govmdpi.comnih.gov A key unanswered question is precisely how the liver senses systemic iron levels to appropriately modulate this compound production. bohrium.comnih.gov Although liver endothelial cells have been identified as a source of BMP6, a key regulator, the precise mechanisms by which these cells sense intracellular iron content and translate it into BMP6 expression require further elucidation. bohrium.comnih.gov The involvement of other potential upstream regulators and their interplay with known pathways, particularly in response to various physiological and pathological stimuli like hypoxia and erythropoietic demand, remains an active area of research. haematologica.orghaematologica.orgnih.govkarger.comresearchgate.net For instance, the exact mechanisms by which hypoxia-inducible factors (HIFs) regulate this compound transcription are not fully resolved, with conflicting study results. karger.com Furthermore, the role of factors like erythroferrone (ERFE), produced during increased erythropoiesis, in suppressing this compound through interaction with BMP ligands needs further investigation, especially in the context of different disease states. haematologica.orgnih.govnih.govmednexus.org

Deeper Understanding of Post-Translational Modifications of this compound

This compound is synthesized as a prepropeptide and undergoes proteolytic cleavage by furin to become the active 25-amino acid form. nih.govmdpi.comnih.gov While this processing step is known, a deeper understanding of other potential post-translational modifications (PTMs) and their impact on this compound's stability, activity, localization, and interaction with other molecules is needed. researchgate.netnyu.eduresearchgate.netthermofisher.com Investigating how different PTMs might influence this compound's interaction with ferroportin or other potential binding partners could reveal additional layers of regulatory complexity. thermofisher.commdpi.com Technical challenges in studying PTMs are being addressed by new proteomics technologies, which will be crucial for advancing this area. thermofisher.com

Comprehensive Mapping of this compound's Interactome

This compound's primary known interaction is with ferroportin. researchgate.netnih.govnih.govnih.gov However, a comprehensive mapping of this compound's broader interactome – the full set of proteins and other molecules it physically associates with – is still lacking. Identifying novel binding partners could uncover previously unknown functions or regulatory mechanisms of this compound. Research into how this compound interacts with components of the immune system or other signaling molecules, beyond its direct role in iron metabolism, could provide insights into its involvement in inflammation and host defense. researchgate.netnih.govhaematologica.orginstitutcochin.fr Understanding the structural details of this compound's interaction with ferroportin, including the role of iron in this binding, is also an ongoing area of structural biology research. mdpi.comresearchgate.net

Functional Significance of Non-Hepatic this compound Production

While the liver is the primary site of this compound synthesis, this compound mRNA and protein have been detected in various extra-hepatic tissues and cells, including the heart, kidney, retina, monocytes, macrophages, adipocytes, and pancreatic β-cells. haematologica.orginstitutcochin.frwjgnet.comresearchgate.net The functional significance of this local this compound production is not yet fully defined. wjgnet.comresearchgate.net Future research needs to elucidate the specific roles of this compound produced in these tissues, whether they exert autocrine or paracrine effects on local iron homeostasis, immune responses, or other cellular functions. haematologica.orginstitutcochin.frwjgnet.comresearchgate.net For example, studies suggest local this compound production in the brain might affect cellular iron transport and could be relevant in neurodegenerative diseases. researchgate.netfrontiersin.org Similarly, this compound produced by macrophages may play a role in nutritional immunity. haematologica.orgresearchgate.net

Integration of this compound Biology into Systems-Level Models

Iron metabolism is a complex, interconnected system involving multiple organs, cell types, and regulatory pathways. nih.govhaematologica.orghaematologica.orgresearchgate.net Integrating the detailed knowledge of this compound biology into comprehensive systems-level models is a crucial future direction. researchgate.netdntb.gov.ua Such models could help to simulate the dynamic interplay between this compound and other factors influencing iron homeostasis, predict the effects of perturbations, and potentially identify novel therapeutic targets. researchgate.net While some models exist for specific aspects like liver iron control or erythropoiesis, a fully integrated model encompassing the whole-body systemic iron trafficking and its regulation by this compound is still under development. researchgate.net

Unraveling the Molecular Basis of this compound's Role in Emerging Pathologies

Beyond its established roles in iron overload and iron-restricted anemias, this compound is increasingly implicated in the pathogenesis of various other conditions, including metabolic disorders (like obesity and diabetes), chronic kidney disease, neurodegenerative diseases, and certain cancers. researchgate.netnih.govhaematologica.orgmednexus.orgfrontiersin.orgmdpi.comclevelandclinic.orgfrontiersin.orgspringermedizin.de Future research is needed to unravel the precise molecular mechanisms by which this compound contributes to these emerging pathologies. researchgate.nethaematologica.orgmednexus.orgfrontiersin.org For instance, understanding how this compound dysregulation impacts iron handling in specific tissues affected by these diseases, and how this relates to inflammation, oxidative stress, and cellular dysfunction, will be critical. researchgate.nethaematologica.orgfrontiersin.org The complex interplay between this compound, inflammation, and iron dysregulation in conditions like anemia of chronic disease requires further investigation to guide targeted therapies. nih.govclevelandclinic.orgthebloodproject.com

Q & A

Q. What are the methodological challenges in quantifying hepcidin levels in clinical samples, and how can they be addressed?

Accurate this compound quantification requires standardized assays due to variability in methodologies (e.g., mass spectrometry [MS], immunoassays). Key challenges include lack of harmonization between laboratories and differences in antibody specificity. To address this, use primary reference materials (e.g., synthetic this compound-25) and commutable secondary reference materials to establish traceability chains . Table 1 in Diepeveen et al. (2018) compares methodological approaches, highlighting the need for cross-laboratory validation and robust pre-analytical protocols to minimize matrix effects .

Q. What experimental models are most suitable for studying this compound's regulatory role in iron homeostasis?

In vitro models (e.g., primary hepatocytes or HepG2 cells) are ideal for mechanistic studies, allowing controlled manipulation of stimuli like interleukin-6 (IL-6) or iron loading . In vivo models, such as murine knockout studies, elucidate systemic effects. For example, IL-6-deficient mice show blunted this compound response during inflammation, confirming its role in hypoferremia . Always validate findings using complementary assays (e.g., qPCR for this compound mRNA, ELISA for protein levels, and ferrokinetic studies) .

Q. How do researchers design studies to assess this compound's response to iron supplementation in chronic kidney disease (CKD)?

Longitudinal studies in non-dialysis CKD patients should include an intention-to-treat (ITT) population with baseline this compound measurements and follow-up post-iron therapy. Stratify cohorts by ferritin levels to avoid confounding by iron stores. Use mixed-effects models to account for repeated measures and censoring when patients initiate alternative anemia therapies .

Advanced Research Questions

Q. How can conflicting data on this compound levels across clinical cohorts (e.g., inflammation vs. iron deficiency) be resolved?

Multivariate regression analysis is critical. For instance, serum this compound levels correlate positively with ferritin (reflecting iron stores) and albumin (indicative of nutritional status), but inversely with growth differentiation factor-15 (GDF-15) in aging populations . Adjust for covariates like age, BMI, and inflammation markers (e.g., hs-CRP). Use sensitivity analyses to test robustness, and validate findings in independent cohorts .

Q. What methodological considerations are essential when evaluating this compound as a predictive biomarker for erythropoiesis-stimulating agent (ESA) response in cancer-related anemia?

Retrospective studies require stringent inclusion criteria (e.g., baseline this compound measurements and consistent ESA dosing). Use receiver operating characteristic (ROC) curves to determine this compound's predictive threshold. In the study by Nemeth et al. (2009), lower baseline this compound predicted better ESA response, but prospective trials are needed to confirm causality . Include covariates like tumor type and iron status to control for confounding .

Q. How do researchers dissect the IL-6/hepcidin axis in inflammatory hypoferremia?

Combine in vitro and in vivo approaches:

  • Stimulate hepatocytes with IL-6 and measure this compound mRNA via qPCR .
  • Use IL-6 receptor antagonists (e.g., tocilizumab) in murine models to observe this compound suppression and iron redistribution .
  • Validate with human trials: Administer IL-6 to volunteers and monitor this compound kinetics and serum iron levels .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound peptides for functional studies?

For research-grade peptides, request additional quality control (QC) steps:

  • High-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm purity (>95%).
  • Peptide content analysis to standardize concentrations across batches .
  • Remove trifluoroacetic acid (TFA) residues if cell-based assays are planned .

Methodological Tables

Q. Table 1: Key Variables Affecting Serum this compound Levels (Adapted from )

VariableAssociation with this compoundAdjusted β (p-value)
FerritinPositive0.590 (<0.001)
AlbuminPositive0.277 (0.007)
Log GDF-15Negative-0.310 (0.016)

Q. Table 2: this compound Assay Methodologies (Adapted from )

MethodSensitivitySpecificityKey Challenges
LC-MS/MSHighHighCost, technical expertise
ELISAModerateVariableAntibody cross-reactivity
ImmunoassayModerateModerateMatrix interference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.